2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-methyl-1-(4-nitropyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVJOVWEIZBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Introduction: The Imperative for Rigorous Structure Elucidation
In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active compounds.[1][2] Their derivatives have been successfully developed into treatments for a wide range of diseases, including cancer, HIV, and bacterial infections.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate a molecule's physicochemical properties and biological activity, making nitrated pyrazoles a focal point of research for novel therapeutics and advanced energetic materials.[3]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, This compound . The molecular formula is C₇H₁₁N₃O₃, and the molecular weight is 185.18 g/mol .[4] We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of modern spectroscopic methods provides an unassailable confirmation of the molecular structure. This self-validating system of analysis is crucial for regulatory submissions, patent filings, and advancing to further stages of research and development.[5]
Section 1: The Strategic Synthesis Approach
While numerous methods exist for synthesizing pyrazole derivatives, a logical and efficient pathway to the target molecule involves the N-alkylation of 4-nitro-1H-pyrazole.[6] This approach is predicated on the nucleophilicity of the pyrazole nitrogen and its reaction with a suitable electrophilic partner carrying the desired 2-methyl-propan-2-ol side chain.
A highly effective method for this transformation is the reaction of 4-nitro-1H-pyrazole with 2-(chloromethyl)-2-methyloxirane (isobutylene oxide) in the presence of a suitable base. The base deprotonates the pyrazole ring, creating a nucleophilic anion that attacks the least sterically hindered carbon of the epoxide, leading to a regioselective ring-opening and the formation of the target alcohol.
Figure 1: Proposed synthesis of the target compound.
Section 2: The Analytical Workflow: A Multi-Pronged Approach
The elucidation of a novel molecular structure is never reliant on a single technique.[7][8] Instead, it is a process of accumulating and correlating complementary data from orthogonal analytical methods. Our workflow is designed to first establish the molecular mass and formula, then identify the constituent functional groups, and finally map the precise atomic connectivity.[5]
Caption: The integrated workflow for structure elucidation.
Section 3: Spectroscopic Analysis & Data Interpretation
Mass Spectrometry (MS): Defining the Molecular Boundaries
Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. Mass spectrometry provides a direct and precise measurement of the mass-to-charge ratio (m/z), which confirms the success of the synthesis and provides the molecular formula when high-resolution instrumentation is used.[9]
Expected Data & Interpretation:
-
Molecular Ion Peak: For a molecular weight of 185.18, we expect to see a prominent ion in the ESI-MS spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 186.19 or in the EI-MS spectrum as the molecular ion [M]⁺ at m/z 185.18.
-
Fragmentation Pattern: The fragmentation pattern provides a molecular fingerprint and corroborates the proposed structure. The electron-impact induced fragmentation of pyrazoles is well-documented and often involves cleavage of the N-N bond and subsequent ring fragmentation.[10][11][12] Key expected fragments for our target molecule include:
-
Loss of water (H₂O) from the tertiary alcohol: [M - 18]⁺
-
Loss of the nitro group (NO₂): [M - 46]⁺
-
Cleavage yielding the 4-nitropyrazole cation: m/z 113
-
Cleavage of the C-C bond alpha to the nitrogen, yielding a fragment from the side chain.
-
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition, confirming the C₇H₁₁N₃O₃ formula.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the specific types of chemical bonds (functional groups) within a molecule by measuring their characteristic vibration frequencies.[13] This allows for the direct confirmation of the presence of the critical alcohol and nitro groups.
Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the alcohol's hydroxyl group.[14][15]
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ) confirm the presence of sp³-hybridized C-H bonds in the propanol side chain.
-
N-O Stretch (Nitro Group): Two distinct and strong absorption bands are characteristic of the nitro group. For an aromatic nitro compound, these appear at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[16] The presence of both peaks is a crucial piece of evidence.
-
C=N and C=C Stretch (Pyrazole Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyrazole ring.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[17] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[18] Together, they create a detailed map of the molecule.
¹H NMR - Proton Environment and Connectivity
-
Expected Signals & Interpretation:
-
~8.5-8.8 ppm (Singlet, 1H): This downfield signal corresponds to the proton at the C5 position of the pyrazole ring. Its significant deshielding is due to the electron-withdrawing effect of the adjacent nitro group at C4.[19]
-
~8.0-8.2 ppm (Singlet, 1H): This signal represents the proton at the C3 position of the pyrazole ring.
-
~4.4-4.6 ppm (Singlet, 2H): This corresponds to the methylene (-CH₂-) protons. The singlet multiplicity indicates no adjacent protons, and the downfield shift is caused by the adjacent nitrogen atom of the pyrazole ring.
-
~3.5-4.5 ppm (Broad Singlet, 1H): This broad, exchangeable signal is characteristic of the hydroxyl (-OH) proton.
-
~1.2-1.4 ppm (Singlet, 6H): This upfield, high-intensity singlet represents the six equivalent protons of the two methyl (-CH₃) groups on the tertiary carbon.
-
¹³C NMR - The Carbon Skeleton
-
Expected Signals & Interpretation:
-
~145-150 ppm: Quaternary carbon (C4) of the pyrazole ring, directly attached to the electron-withdrawing nitro group.
-
~135-140 ppm: Methine carbon (C5) of the pyrazole ring.
-
~125-130 ppm: Methine carbon (C3) of the pyrazole ring.
-
~70-75 ppm: Quaternary carbon (-C(OH)-) of the propanol side chain.
-
~55-60 ppm: Methylene carbon (-CH₂-) of the side chain.
-
~25-30 ppm: Methyl carbons (-CH₃) of the side chain. The two methyl groups are equivalent and thus appear as a single peak.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform 2D NMR experiments like HSQC and HMBC to confirm C-H correlations.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with ¹³C and 2D data.
Section 4: Data Synthesis and Final Structure Confirmation
The individual datasets from MS, IR, and NMR are powerful, but their true value lies in their integration. The final confirmation is achieved when every piece of data converges to support a single, unambiguous structure.
| Analytical Technique | Observed Data (Predicted) | Structural Fragment Confirmed |
| Mass Spectrometry | [M+H]⁺ peak at m/z 186.19 | Correct Molecular Weight (C₇H₁₁N₃O₃) |
| IR Spectroscopy | Broad peak at ~3400 cm⁻¹ | Hydroxyl (-OH) group |
| Strong peaks at ~1530 & ~1350 cm⁻¹ | Nitro (-NO₂) group[16] | |
| Peaks at ~2970 cm⁻¹ | Aliphatic C-H bonds | |
| ¹H NMR | Singlets at ~8.6 ppm and ~8.1 ppm | Two non-coupled protons on pyrazole ring |
| Singlet (2H) at ~4.5 ppm | -N-CH₂- group | |
| Singlet (6H) at ~1.3 ppm | Gem-dimethyl group -C(CH₃)₂ | |
| Broad singlet (1H) at ~3.9 ppm | Alcohol -OH group | |
| ¹³C NMR | 3 signals at >120 ppm | Pyrazole ring carbons |
| Signal at ~72 ppm | Quaternary alcohol carbon | |
| Signal at ~58 ppm | Methylene carbon | |
| Signal at ~28 ppm | Two equivalent methyl carbons |
digraph "Evidence_Map" { graph [fontname="Helvetica", fontsize=10]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#5F6368", arrowhead=none, style=dashed];// Main Structure Image (Placeholder) structure [label="Structure of this compound", image="placeholder.png"]; // A real image would be used here. For now, alabel. // Data Points ms_data [label="MS: m/z 186.19 [M+H]⁺", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir_oh [label="IR: ~3400 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ir_no2 [label="IR: ~1530, 1350 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_h5 [label="¹H NMR: ~8.6 ppm (s, 1H)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_ch2 [label="¹H NMR: ~4.5 ppm (s, 2H)\n¹³C NMR: ~58 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_me [label="¹H NMR: ~1.3 ppm (s, 6H)\n¹³C NMR: ~28 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Positioning - this is abstract, actual positions would depend on the image // For demonstration, we link data to the central structure concept ms_data -> structure [label="Whole Molecule"]; ir_oh -> structure [label="Confirms -OH"]; ir_no2 -> structure [label="Confirms -NO₂"]; nmr_h5 -> structure [label="Confirms Pyrazole H5"]; nmr_ch2 -> structure [label="Confirms -N-CH₂-C-"]; nmr_me -> structure [label="Confirms -C(CH₃)₂"];
}
Caption: Correlation map of spectroscopic data to the final structure.
Conclusion
The systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating framework for the unequivocal structure elucidation of this compound. Each technique provides a unique and essential piece of the structural puzzle, and their collective agreement removes ambiguity. This rigorous analytical approach is the bedrock of chemical research, ensuring the integrity of data and enabling the confident advancement of novel compounds like this one in pharmaceutical and materials science applications. The established structure serves as a reliable foundation for further investigation into its biological activity and potential as a lead compound in drug development programs.[20][21]
References
- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025). American Chemical Society.
- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
- This compound. BLD Pharm.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023).
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).
- Cid, M. M. (2014). Structure Elucidation in Organic Chemistry: The Search for the Right Tools.
- Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2026.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structure elucid
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B, 3, 301-305.
- spectroscopy infrared alcohols and amines. (2018). YouTube.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC - PubMed Central.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).
- Molecular Structure Characterisation and Structural Elucid
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). IntechOpen.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC - NIH.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1182917-01-6|this compound|BLD Pharm [bldpharm.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 19. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacological Potential of 4-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1] Pyrazole-containing compounds have found applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[2][3] The presence of this moiety in clinically approved drugs like the anti-inflammatory celecoxib and the anticancer agent Crizotinib underscores its therapeutic significance.
This technical guide focuses specifically on the biological activities of 4-nitro-1H-pyrazole derivatives . The introduction of a nitro group at the C4 position of the pyrazole ring dramatically influences the molecule's electronic properties, often enhancing its biological efficacy. The strong electron-withdrawing nature of the nitro group can modulate the compound's interaction with biological targets, leading to potent and, in some cases, novel mechanisms of action. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The 4-nitro-1H-pyrazole scaffold has emerged as a promising framework for the development of novel antimicrobial agents.
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of nitropyrazole derivatives is often multifactorial. The electron-deficient nature of the nitroaromatic ring is key to their activity. One of the most accepted mechanisms involves the intracellular reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen intermediates, such as nitroso and hydroxylamine species, which are highly toxic to the cell. These intermediates can induce widespread cellular damage by covalently modifying critical biomolecules like DNA, leading to strand breaks and inhibition of replication, ultimately causing cell death.
Furthermore, some pyrazole derivatives have been shown to interfere with essential cellular processes. A plausible mechanism is the inhibition of cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity and survival.[4] Inhibition of enzymes involved in the peptidoglycan biosynthesis pathway is a proven strategy for effective antibacterial action.
Spectrum of Activity and Potency
Derivatives of 4-nitro-1H-pyrazole have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The potency, measured by the Minimum Inhibitory Concentration (MIC), often falls within the low microgram per milliliter range, indicating strong antimicrobial potential.
Table 1: Selected Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 4-Nitrophenyl-substituted Pyrazole | Escherichia coli | 0.25 | [5] |
| 4-Nitrophenyl-substituted Pyrazole | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole-1-carbothiohydrazide Derivative | Staphylococcus aureus | 62.5 | [4] |
| Pyrazole-1-carbothiohydrazide Derivative | Escherichia coli | 125 | [4] |
| Pyrazolyl-Thiophene Derivative | Staphylococcus aureus | 0.22 | [6] |
| Pyrazolyl-Thiophene Derivative | Candida albicans | 0.25 | [6] |
Note: This table includes data for various pyrazole derivatives to illustrate the general antimicrobial potential of the scaffold, with specific examples of nitrophenyl-substituted compounds showing high potency.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these derivatives is closely tied to their chemical structure. The presence of the 4-nitro group is often a critical determinant of activity. Additionally, substitutions on other parts of the pyrazole ring and on any appended phenyl rings can fine-tune the antimicrobial profile. For instance, the introduction of halogen atoms (e.g., chloro, fluoro) on phenyl rings attached to the pyrazole core has been shown to enhance antibacterial and antifungal activity, likely by increasing lipophilicity and facilitating passage through microbial cell membranes.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Intrinsic and extrinsic pathways of apoptosis.
Cytotoxicity and Cell Line Specificity
These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines, including breast, lung, and pancreatic cancer. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar range, indicating high efficacy.
Table 2: Selected Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-chalcone | PACA2 (Pancreatic) | 27.6 | [8] |
| Pyrazolyl-chalcone | MCF7 (Breast) | 42.6 | [8] |
| Pyrazole Derivative | MDA-MB-231 (Breast) | 5.90 | [9] |
| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 4.34 (EGFR inhibition) | [10] |
| Pyrazole-Thiadiazole Hybrid | MCF-7 (Breast) | 4.71 (EGFR inhibition) | [10] |
Note: This table presents a selection of data for various pyrazole derivatives to highlight the scaffold's anticancer potential.
Structure-Activity Relationship (SAR) Insights
For anticancer activity, the substitution pattern on the pyrazole and associated phenyl rings is critical. The presence of electron-withdrawing groups, such as the nitro group, on a phenyl ring attached to the pyrazole core can significantly decrease bioactivity in some contexts, whereas in other cases, it is essential for the desired effect. [9]This highlights the complexity of SAR in this class of compounds and the need for careful molecular design. The overall lipophilicity and the potential for hydrogen bonding also play crucial roles in target engagement and cellular uptake.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the 4-nitro-1H-pyrazole derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. [11]COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [12]While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs. [13]Some derivatives also show inhibitory effects on pro-inflammatory cytokines like TNF-α and interleukins. [3][14] Prostaglandin Synthesis Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.
Potency and Selectivity
The efficacy of anti-inflammatory pyrazoles is determined by their IC50 values against COX-1 and COX-2. A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is desirable, indicating a preference for inhibiting the inflammatory COX-2 enzyme over the physiologically important COX-1.
Table 3: Selected Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Pyridylpyrazole | PGE2 Production | 1.1 | N/A | [15] |
| Hybrid Pyrazole | COX-2 | 1.79 | 74.92 | [11] |
| Pyrazole-pyridazine hybrid | COX-2 | 1.15 | N/A | [14] |
| Oxadiazole-based | COX-2 | 0.48 | 132.83 | [2] |
Note: This table showcases the potent and selective COX-2 inhibitory activity of various pyrazole-based scaffolds.
Structure-Activity Relationship (SAR) Insights
The structural features required for potent and selective COX-2 inhibition are well-defined for the diarylheterocycle class of compounds, which includes many pyrazoles. The presence of a p-sulfonamide or a similar hydrogen bond donor on one of the phenyl rings is often crucial for binding to a specific side pocket in the COX-2 active site, which is absent in COX-1. The nature and position of substituents on the pyrazole and the adjacent aryl rings can be modified to optimize potency and selectivity. [10]A p-nitrophenyl moiety connected to a pyrazole scaffold has been shown to confer high anti-inflammatory activity. [16]
Synthesis of 4-Nitro-1H-Pyrazole Derivatives
A common and versatile method for the synthesis of substituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 4-nitro-1H-pyrazoles, a key intermediate is often a nitro-substituted chalcone (an α,β-unsaturated ketone).
General Synthetic Scheme
Caption: General synthesis of pyrazoles from chalcones.
This reaction typically proceeds by reacting a nitro-substituted chalcone with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid, often under reflux conditions. [17][18]This method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the generation of diverse chemical libraries for biological screening.
Conclusion and Future Directions
The 4-nitro-1H-pyrazole scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. The strong electron-withdrawing nature of the nitro group imparts unique properties to these molecules, leading to potent antimicrobial, anticancer, and anti-inflammatory activities. The mechanistic insights provided in this guide, including the induction of apoptosis in cancer cells and the inhibition of key microbial and inflammatory pathways, offer a solid foundation for rational drug design.
Future research in this area should focus on several key aspects:
-
Optimization of Selectivity: Further structural modifications should aim to enhance selectivity towards microbial or cancer-specific targets to minimize off-target effects and improve the therapeutic index.
-
Elucidation of Novel Mechanisms: While current research has identified key mechanisms, a deeper understanding of the molecular interactions and downstream signaling effects of these compounds is warranted.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, pharmacokinetics, and metabolic stability.
-
Combating Drug Resistance: Investigating the efficacy of 4-nitro-1H-pyrazole derivatives against drug-resistant strains of bacteria and cancer cell lines is a critical area of research.
By leveraging the foundational knowledge outlined in this guide, researchers and drug developers are well-equipped to explore the full therapeutic potential of 4-nitro-1H-pyrazole derivatives and contribute to the discovery of next-generation medicines.
References
- Goda, F. E., El-Emary, T. I., & Mansour, E. A. (2003). Synthesis of some new pyrazole derivatives of expected antibacterial and antifungal activities. Journal of the Chinese Chemical Society, 50(5), 1059-1066.
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 1874. [Link]
- This cit
- Gamal El-Din, M. M., El-Gamal, M. I., Kwon, Y. D., Kim, S. Y., Han, H. S., Park, S. E., ... & Kim, H. K. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489.
-
Abdel-Gawad, S. M., El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5123-5142. [Link]
- Bennani, F. E., Sali, A., Boukil, A., Aouad, M. R., Al-Ghorbani, M., & El-Massaoudi, M. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(1), 100275.
- Hussein, M. A., Alam, O., & Al-Sehemi, A. G. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3459.
-
Al-Ostath, A., Al-Assar, M., & El-Sokkary, R. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Journal of the Iranian Chemical Society, 21(7), 1-19. [Link]
- This cit
-
El-Sayed, M. A., El-Gazzar, M. G., & El-Enany, M. M. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979-30991. [Link]
-
Ashourpour, M., Abd Malek, S. N., & Karsani, S. A. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific journal of cancer prevention: APJCP, 22(7), 2081. [Link]
-
Balasubramanian, C., & Thangadurai, T. D. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 59(3), 246-252. [Link]
-
Hassan, M. H., & El-Behery, M. (2014). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. ResearchGate. [Link]
- This cit
-
Lee, C. C., Lin, C. H., & Yang, C. M. (2012). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis pathway in carcinoma invasion. ResearchGate. [Link]
- This cit
- This cit
- This cit
-
Alfieri, M., & Pensa, S. (2021). Prostaglandins biosynthesis pathway. ResearchGate. [Link]
- This cit
- This cit
- This cit
- Kim, Y. S., & Kim, J. R. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- This cit
-
Patel, R. V., & Chikhalia, K. H. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17571-17601. [Link]
- This cit
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC medicinal chemistry, 14(4), 725-745. [Link]
- This cit
- Kumar, A., & Sharma, S. (2016). Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones. International Journal of Science and Research (IJSR), 5(6), 1475-1478.
- This cit
- This cit
-
Kumar, A., & Singh, R. K. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]
-
Li, J., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]
- This cit
-
Bekhit, A. A., & Abdel-Aziem, T. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4434. [Link]
- Singh, R. K., & Kumar, A. (2022). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 8(5), 1-5.
- This cit
- This cit
- This cit
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academicstrive.com [academicstrive.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsr.net [ijsr.net]
- 18. ijirt.org [ijirt.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Abstract
This technical guide delineates a proposed mechanism of action for the novel compound 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. Drawing upon the well-documented biological activities of the broader pyrazole and nitro-pyrazole chemical classes, we hypothesize that this compound functions as a modulator of key enzymatic pathways implicated in cellular signaling. This document provides a comprehensive framework for investigating this hypothesis, detailing advanced experimental protocols for target identification, validation, and characterization of the compound's interaction with its putative biological targets. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3] The inclusion of a nitro group can further enhance the biological activity of these compounds.[4] Given this background, this compound is a compound of significant interest for therapeutic development.
While direct experimental data on the specific mechanism of action of this compound is not yet available, the extensive literature on related nitro-pyrazole compounds allows for the formulation of a strong, testable hypothesis. Many pyrazole derivatives exert their effects through the inhibition of specific enzymes, such as cyclooxygenases (COX), nitric oxide synthases (NOS), and various protein kinases.[1][5][6]
Hypothesized Mechanism of Action: Based on the prevalence of enzyme inhibition among bioactive pyrazoles, we propose that This compound acts as an inhibitor of a key signaling kinase involved in inflammatory or proliferative pathways. This guide will outline the experimental steps necessary to investigate this hypothesis, focusing on a generic kinase as the putative target.
Experimental Framework for Mechanism of Action Elucidation
The following sections detail a logical and self-validating workflow to systematically investigate the mechanism of action of this compound.
Figure 1: A representative experimental workflow for elucidating the mechanism of action.
Part I: Target Identification using Affinity Chromatography
The initial step in elucidating the mechanism of action is to identify the direct molecular target(s) of the compound.[7] Affinity chromatography is a powerful technique for isolating and identifying proteins that bind to a specific ligand.[8]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Compound:
-
Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). A common strategy is to introduce a carboxylic acid or primary amine functionality.
-
Couple the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a human cancer cell line or an immune cell line) to a high density.
-
Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive inhibitor (if known), a change in pH, or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.
-
Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Part II: Target Validation with a Cellular Thermal Shift Assay (CETSA)
Once putative targets are identified, it is crucial to validate their engagement by the compound in a cellular context.[9] The Cellular Thermal Shift Assay (CETSA) is a method that can confirm target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture the selected cell line and treat with either this compound at various concentrations or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein identified in Part I.
-
-
Data Interpretation:
-
A target protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This thermal shift indicates direct binding of the compound to the target protein in the intact cellular environment.
-
Characterization of Enzyme Inhibition
Assuming the validated target is a kinase, the next step is to characterize the inhibitory activity of the compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.
Protocol: In Vitro Kinase Assay
-
Assay Setup:
-
In a microplate, combine the purified active target kinase, a specific substrate peptide, and ATP.
-
Add this compound at a range of concentrations. Include a known inhibitor as a positive control and a vehicle control.
-
-
Kinase Reaction and Detection:
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Enzyme Kinetics
To understand the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.[10]
Protocol: Enzyme Kinetic Analysis
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the in vitro kinase assay as described above, but systematically vary the concentrations of both the substrate (ATP or the peptide substrate) and this compound.
-
-
Data Analysis:
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.
-
Figure 2: A conceptual diagram illustrating different modes of enzyme inhibition.
Cellular and In Vivo Validation
The final stages of mechanism of action studies involve confirming that the observed enzyme inhibition translates to a functional effect in a biological system.
Cellular Pathway Analysis
Western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment and Lysis:
-
Treat the chosen cell line with this compound at concentrations around its cellular IC₅₀.
-
Lyse the cells at various time points and prepare protein lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe for the total amount of the downstream protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Interpretation:
-
A decrease in the phosphorylation of the downstream substrate in response to treatment with the compound would confirm the inhibition of the target kinase's activity within the cell.
-
In Vivo Model Validation
To demonstrate the therapeutic potential of the compound, its efficacy should be evaluated in a relevant animal model of disease.
Protocol: In Vivo Efficacy Study (Example: Xenograft Tumor Model)
-
Model Establishment:
-
Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting for target engagement).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups. A significant reduction in tumor growth in the treated group would demonstrate in vivo efficacy.
-
Quantitative Data Summary
| Experiment | Parameter Measured | Expected Outcome for an Effective Inhibitor |
| In Vitro Kinase Assay | IC₅₀ | Low micromolar to nanomolar range |
| Enzyme Kinetics | Ki, Mode of Inhibition | Determined (e.g., competitive) |
| Cellular Proliferation Assay | GI₅₀ | Potent inhibition of cell growth |
| Western Blotting | p-Substrate/Total Substrate | Dose-dependent decrease |
| In Vivo Xenograft Model | Tumor Growth Inhibition | Significant reduction in tumor volume |
Conclusion
This technical guide provides a robust and comprehensive framework for the elucidation of the mechanism of action of this compound. By systematically progressing from target identification and validation to in-depth kinetic and cellular characterization, and finally to in vivo validation, researchers can build a strong, evidence-based understanding of how this promising compound exerts its biological effects. The successful execution of these protocols will be instrumental in advancing the development of this nitro-pyrazole derivative as a potential therapeutic agent.
References
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
Kinetics of pyrazole inhibition. Competitive inhibition plot for... ResearchGate. [Link]
-
Experimental training in molecular pharmacology education based on drug–target interactions. PMC - NIH. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. ClinicalTrials.gov. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. PubMed. [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Cell Based Assays. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst. ReCIPP. [Link]
-
Research Progress on the Mechanism of Anti-Tumor Immune Response Induced by TTFields. MDPI. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease. DDDT. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
-
Target Identification and Validation. Sartorius. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Mechanism of action, potency and efficacy: considerations for cell therapies. PMC. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Target identification and validation in research. WJBPHS. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
- 10. researchgate.net [researchgate.net]
A Predictive Spectroscopic Guide to 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel compound 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for spectroscopic analysis are detailed, offering a framework for the future empirical validation of these predictions. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.
Introduction: The Rationale for Spectroscopic Characterization
The compound this compound integrates two key pharmacophores: a 4-nitropyrazole moiety and a tertiary alcohol functional group. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. The nitro group, a strong electron-withdrawing substituent, significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological interactions. The tertiary alcohol side chain can participate in hydrogen bonding and may influence the compound's solubility and metabolic stability.
Accurate spectroscopic characterization is paramount for the unambiguous confirmation of the molecular structure of newly synthesized compounds. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, which can further confirm the structure.
This guide will systematically predict the spectroscopic data for this compound, providing a robust analytical benchmark for researchers.
Molecular Structure and Predicted Spectroscopic Features
The logical first step in predicting the spectroscopic data is a thorough analysis of the molecule's structure.
Caption: Experimental Workflow for IR Spectroscopy
Predicted Mass Spectrum
Mass spectrometry will provide the molecular weight of the compound and insights into its fragmentation pathways under electron ionization (EI).
-
Predicted Molecular Ion (M⁺): The exact mass of C₇H₁₁N₃O₃ is 185.0795. The nominal mass is 185. The molecular ion peak is expected to be observed.
-
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A significant peak is expected at m/z 170, corresponding to [M - 15]⁺.
-
Loss of the tertiary butyl group (-C(CH₃)₃): A peak at m/z 128 corresponding to the 4-nitropyrazole radical cation might be observed.
-
Cleavage of the C-C bond adjacent to the pyrazole ring: This could lead to a fragment at m/z 112, representing the [4-nitro-1H-pyrazol-1-yl]methyl cation.
-
Loss of the nitro group (-NO₂): A peak at m/z 139 corresponding to [M - 46]⁺ may be present.
-
Characteristic pyrazole ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragments.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the predicted structure.
Caption: Predicted Fragmentation Pathway in Mass Spectrometry
Conclusion
This in-depth technical guide provides a robust set of predicted spectroscopic data for this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative analysis of structurally related compounds. The detailed experimental protocols offer a clear path for the empirical validation of these predictions upon the successful synthesis of the target molecule. This document is intended to be a valuable resource for scientists, accelerating the characterization and development of new pyrazole-based therapeutic agents.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2002). The Tautomerism of Heterocycles: A Critical Review. Academic Press. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-2-propanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Elguero, J., Claramunt, R. M., & Lopez, C. (1990). The 13C NMR spectra of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 28(8), 757-760. [Link]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of the novel pyrazole derivative, 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, as a potential anti-cancer agent. While specific biological data for this compound is not yet publicly available, the broader class of pyrazole-containing molecules has demonstrated significant promise in oncology research, targeting a variety of critical cellular pathways.[1][2] This guide, therefore, outlines a systematic approach to characterizing the cytotoxic and mechanistic properties of this compound in cancer cell lines. Detailed, field-proven protocols for assessing cell viability, apoptosis, cell cycle progression, and key signaling protein modulation are provided to enable a thorough preclinical evaluation.
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[2] In the realm of oncology, numerous studies have highlighted the capacity of substituted pyrazoles to inhibit the proliferation of various cancer cell lines.[1] The efficacy of these compounds often stems from their ability to interact with a diverse array of molecular targets crucial for cancer cell survival and proliferation, including protein kinases (e.g., EGFR, VEGFR-2, CDK), tubulin, and DNA.
The subject of this guide, this compound, incorporates a 4-nitropyrazole moiety. The nitro group can be a critical pharmacophore, and its presence on the pyrazole ring suggests potential for unique biological activities. Given the established anti-cancer potential of the pyrazole scaffold, a systematic evaluation of this novel derivative is warranted to determine its efficacy and mechanism of action.
Potential Mechanisms of Action: Based on the activities of related pyrazole compounds, this compound may exert its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death.[3]
-
Cell Cycle Arrest: Interference with the cell cycle machinery can halt proliferation.[3]
-
Inhibition of Pro-Survival Signaling: Targeting key kinases in pathways like PI3K/Akt or MAPK is a common anti-cancer strategy.
This guide provides the necessary protocols to investigate these potential mechanisms.
Preliminary Compound Handling and Preparation
Prior to initiating biological assays, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.
2.1. Compound Sourcing and Characterization this compound can be sourced from chemical suppliers such as BLD Pharm. It is imperative to obtain the certificate of analysis (CoA) to confirm the compound's identity and purity.
2.2. Preparation of Stock Solutions
-
Solvent Selection: Determine the optimal solvent for dissolving the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro studies due to its ability to dissolve a wide range of organic molecules.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Experimental Workflows and Protocols
A tiered approach is recommended for evaluating the anti-cancer properties of a novel compound. This workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating a novel anti-cancer compound.
Phase 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay [4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Lines | A panel of representative cancer cell lines (e.g., MCF-7, A549, HCT116) |
| Seeding Density | 5,000 - 10,000 cells/well (must be optimized for each cell line) |
| Compound Conc. | e.g., 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Absorbance at 570 nm |
| Output | IC50 Value (µM) |
Phase 2: Mechanistic Studies
Based on the IC50 values obtained, subsequent experiments should be conducted at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) to elucidate the compound's mechanism of action.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[11]
Protocol: Annexin V/PI Apoptosis Assay [12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound-induced block at a specific phase can indicate interference with cell cycle regulatory proteins.
Protocol: Cell Cycle Analysis [13][14]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubation: Incubate the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent staining of double-stranded RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Western blotting is a technique used to detect specific proteins in a sample.[15] It can be used to assess changes in the expression levels or phosphorylation status of key proteins involved in apoptosis and cell proliferation signaling pathways after treatment with the compound.
Caption: Hypothetical signaling pathways potentially targeted by the compound.
Protocol: Western Blotting [15][16]
-
Protein Extraction: Treat cells with the compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[15] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. The data generated from these protocols will establish its cytotoxic potential and provide initial insights into its mechanism of action. Positive and compelling results from these studies would justify further investigation, including:
-
Screening against a broader panel of cancer cell lines.[17][18]
-
In vivo efficacy studies in animal models.
-
Advanced mechanistic studies to identify direct molecular targets.
By following a systematic and rigorous experimental approach, researchers can effectively evaluate the potential of this novel pyrazole derivative as a candidate for further anti-cancer drug development.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved January 23, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PMC. Retrieved January 23, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved January 23, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PMC. Retrieved January 23, 2026, from [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. Retrieved January 23, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). NCBI. Retrieved January 23, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). (2022, December 5). PMC. Retrieved January 23, 2026, from [Link]
-
[18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl). (2010, August 16). NCBI. Retrieved January 23, 2026, from [Link]
- Synthesis of nitro-2 methyl-2 propanol-1. (n.d.). Google Patents.
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Champions Oncology. Retrieved January 23, 2026, from [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. Retrieved January 23, 2026, from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, June 14). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Novel Strategies for Precision Diagnosis and Treatment of Prostate Can. (2026, January 22). IJN. Retrieved January 23, 2026, from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocol for In Vitro Evaluation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant therapeutic potential.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The introduction of a nitro group to the pyrazole ring can further modulate the molecule's electronic properties and biological activity, making nitropyrazoles a particularly interesting class of compounds for investigation.[5]
This document provides a comprehensive guide for the initial in vitro assessment of a novel nitropyrazole derivative, 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (CAS No. 1182917-01-6).[6] Given the established anticancer potential of many pyrazole-based compounds, a primary and crucial step in the evaluation of this novel molecule is to determine its cytotoxic and anti-proliferative effects against various cancer cell lines.[7][8][9]
This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and self-validating system for generating reliable and reproducible data. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Principle of the Cytotoxicity Assay: The MTT Method
To assess the potential anticancer activity of this compound, a widely accepted and reliable colorimetric assay based on the metabolic activity of cells will be employed: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This method provides a quantitative measure of cell viability.
The core principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in the signal in the presence of the test compound indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[12][13][14]
Caption: Principle of the MTT cell viability assay.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow for assessing the in vitro cytotoxicity of the test compound.
Caption: Experimental workflow for cytotoxicity assessment.
Materials and Methods
Reagents and Consumables
| Item | Recommended Supplier |
| This compound | In-house synthesis or commercial |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Human cancer cell lines (e.g., MCF-7, A549, HCT116) | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin solution | Gibco |
| Trypsin-EDTA solution | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Doxorubicin hydrochloride (Positive Control) | Sigma-Aldrich |
| 96-well flat-bottom cell culture plates | Corning |
| Sterile pipette tips and microcentrifuge tubes | Standard laboratory suppliers |
Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Water bath (37°C)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Hemocytometer or automated cell counter
Detailed Experimental Protocol
PART 1: Preparation of Reagents and Compound
-
Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations (typically <0.5% v/v).[15]
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Warm the medium to 37°C in a water bath before use.
-
-
MTT Solution:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the MTT solution protected from light at 4°C for up to one month.
-
PART 2: Cell Culture and Plating
-
Cell Maintenance:
-
Culture the selected cancer cell lines in complete growth medium in a CO₂ incubator at 37°C.
-
Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.
-
Rationale: Using cells in the exponential growth phase ensures consistent metabolic activity and response to treatment.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete growth medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). The optimal density should be determined empirically for each cell line to ensure they are in the log growth phase at the end of the incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
PART 3: Compound Treatment
-
Preparation of Working Solutions:
-
On the day of treatment, prepare serial dilutions of the 10 mM compound stock in complete growth medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Prepare working solutions of the positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (including controls) to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[14]
-
PART 4: MTT Assay and Data Acquisition
-
Addition of MTT Reagent:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis and Interpretation
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The "Blank" consists of wells with medium and MTT but no cells.
-
-
Determination of IC₅₀:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a dose-response curve and determine the IC₅₀ value.
-
Sample Data Table
| Compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 97.9 |
| 1 | 1.102 | 1.125 | 1.119 | 1.115 | 87.7 |
| 10 | 0.758 | 0.781 | 0.765 | 0.768 | 60.4 |
| 50 | 0.312 | 0.333 | 0.325 | 0.323 | 25.4 |
| 100 | 0.155 | 0.168 | 0.160 | 0.161 | 12.7 |
| Positive Control | 0.189 | 0.201 | 0.195 | 0.195 | 15.3 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | - |
Trustworthiness and Self-Validation
-
Controls are Critical: The inclusion of a vehicle control (DMSO) is essential to ensure that the observed effects are due to the compound itself and not the solvent. A positive control (a known cytotoxic agent like doxorubicin) validates that the assay system is responsive to anti-proliferative agents.
-
Reproducibility: Each concentration should be tested in at least triplicate to ensure the reliability of the results and to calculate standard deviations. The entire experiment should be repeated independently at least twice.
-
Linearity of Response: Ensure that the initial cell seeding density allows for a linear response in the MTT assay over the course of the experiment. Over-confluent or sparse cultures can lead to unreliable results.
References
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. Retrieved from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]
-
Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. (n.d.). NIH. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
(PDF) Nitropyrazoles (review). (2021). ResearchGate. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. (2022). MDPI. Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved from [Link]
-
Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. (n.d.). PubMed. Retrieved from [Link]
-
In vitro Evaluation of Antimitotic, Antiproliferative, DNA fragmentation and Anticancer activity of Chloroform and Ethanol extracts of Revia hypocrateriformis. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
-
3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (n.d.). PMC. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]
- Synthesis of nitro-2 methyl-2 propanol-1. (n.d.). Google Patents.
-
(PDF) Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). ResearchGate. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Effect of a single oral dose of methanol, ethanol and propan-2-ol on the hepatic microsomal metabolism of foreign compounds in the rat. (n.d.). NIH. Retrieved from [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). PubMed Central. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved from [Link]
-
(PDF) inorganics-10-00020 (5). (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 1182917-01-6|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note: A Robust HPLC-UV Method for the Analysis of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Abstract
This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. All procedures are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its potential biological activities. The presence of a nitro-pyrazole moiety suggests its utility as a synthetic intermediate in the generation of diverse molecular scaffolds. Accurate and reliable quantification of this analyte is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of nitroaromatic compounds due to their inherent chromophoric properties.[4][5] This document provides a detailed protocol for a validated HPLC method, offering insights into the rationale behind the methodological choices to ensure robust and reproducible results.
Analyte Physicochemical Properties & Methodological Rationale
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
-
Structure and Polarity: The structure of this compound contains both a polar tertiary alcohol group and a moderately polar nitro-pyrazole ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.
-
Chromophore and UV-Vis Absorbance: The nitroaromatic system within the pyrazole ring acts as a strong chromophore. Based on data for similar nitroaromatic compounds, a detection wavelength of 254 nm is selected to ensure high sensitivity.[4][5]
-
Ionic State and Mobile Phase pH: The analyte does not possess strongly acidic or basic functional groups that would necessitate pH control of the mobile phase for consistent retention and peak shape. Therefore, a simple neutral mobile phase of acetonitrile and water is employed.
Experimental
-
HPLC System: An Alliance HPLC system equipped with a 2487 Dual λ Absorbance detector (Waters Corporation) or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Empower software (Waters Corporation) or equivalent.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound of known purity.
The following parameters were optimized to achieve efficient separation with good peak symmetry and a reasonable run time.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further dilution of the stock solution with the mobile phase to the desired concentrations for linearity and accuracy studies.
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Before commencing any analysis, the chromatographic system must be equilibrated with the mobile phase. System suitability is then assessed by injecting the working standard solution (e.g., 10 µg/mL) in six replicates. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
HPLC Method Development Workflow
The development of this method followed a systematic approach to optimize the separation and ensure robustness.
Caption: A flowchart illustrating the systematic approach to HPLC method development.
Method Validation
The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][6]
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo sample. There were no interfering peaks observed at the retention time of the analyte, confirming the method's specificity.
The linearity of the method was established by analyzing a series of solutions over a concentration range of 1-20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | 1 - 20 µg/mL |
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 10 µg/mL standard solution were performed on the same day. The RSD of the peak areas was found to be ≤ 1.0%.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst. The RSD over the two days was ≤ 1.5%.
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in retention time or peak area |
| Mobile Phase Composition (± 2%) | Retention time shifted slightly, but resolution and peak shape remained acceptable |
| Column Temperature (± 2 °C) | Minor shift in retention time, within system suitability limits |
Validation Workflow
The validation process follows a logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: The logical flow of the HPLC method validation process.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The described protocols are suitable for routine use in quality control laboratories for the analysis of this compound in various sample matrices.
References
- U.S.
-
"(1R,2S)-2-Nitro-1-(4-nitrophenyl)propanol," Acta Crystallographica Section E: Crystallographic Communications, National Center for Biotechnology Information. [Link]
-
"2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol," PubChem, National Center for Biotechnology Information. [Link]
-
"Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)," part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, U.S. Environmental Protection Agency. [Link]
-
"ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
"Q2(R1) Validation of Analytical Procedures: Text and Methodology," European Medicines Agency. [Link]
-
"Nitroaromatic and Nitroamine Explosives Analyzed with HPLC," MicroSolv Technology Corporation. [Link]
-
"Q2(R1) Validation of Analytical Procedures: Text and Methodology," U.S. Food and Drug Administration. [Link]
-
"Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples," Journal of Chromatographic Science, PubMed. [Link]
-
"Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives)," Waters Corporation. [Link]
-
"Quality Guidelines," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
"2-Methyl-2-nitro-1-propanol," PubChem, National Center for Biotechnology Information. [Link]
-
"2-methyl-1-nitro-propan-2-ol," Chemsrc. [Link]
-
"Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV," Analytical and Bioanalytical Chemistry, ResearchGate. [Link]
-
"ICH Guidelines for Analytical Method Validation Explained," AMSbio. [Link]
- Chinese Patent CN104262160A, "Method for preparing 2-nitro-2-methyl-1-propanol," Google P
-
"2-Methyl-1-nitro-2-propanol," PubChem, National Center for Biotechnology Information. [Link]
-
"2-Methyl-2-nitro-1-propanol," SIELC Technologies. [Link]
-
"2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol," PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
A Robust LC-MS/MS Framework for the Metabolic Profiling of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
An Application Note for Drug Development Professionals
Abstract
The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This application note presents a comprehensive and robust framework for the analysis of metabolites derived from 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, a novel compound featuring a nitro-pyrazole scaffold. We detail an integrated workflow encompassing in vitro metabolite generation using human liver microsomes (HLM), a streamlined sample preparation protocol, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and characterization of potential Phase I and Phase II metabolites. The protocols herein are designed to be self-validating and are grounded in established bioanalytical principles, providing researchers with a reliable methodology to apply to analogous nitroaromatic compounds.
Introduction: The Imperative of Metabolite Analysis
In preclinical and clinical drug development, understanding how a new chemical entity (NCE) is transformed within the body is not merely a regulatory requirement but a fundamental necessity for assessing its safety and disposition. Metabolites can range from inactive excretion products to pharmacologically active or even toxic species. The U.S. Food and Drug Administration (FDA) emphasizes the importance of identifying and characterizing drug metabolites to better understand their potential role in drug safety assessment.[1][2]
The subject of this guide, this compound, possesses distinct structural motifs—a nitroaromatic pyrazole ring and a tertiary alcohol side chain—that suggest a rich and varied metabolic landscape. Pyrazole derivatives are known to exhibit a wide array of biological activities, making them a common scaffold in medicinal chemistry.[3][4] Similarly, nitroaromatic compounds are prevalent in pharmaceuticals, and their metabolism, particularly the reduction of the nitro group, is a critical determinant of their biological effect.[5][6]
This document serves as a detailed guide for researchers, providing both the theoretical basis and practical protocols for elucidating the metabolic fate of this compound using state-of-the-art LC-MS/MS techniques.
Predicted Metabolic Pathways: A Mechanistic Overview
The structure of this compound allows for the prediction of several metabolic transformations mediated by hepatic enzymes. These predictions form the basis for a targeted search during data analysis. The primary metabolic reactions are anticipated to be Phase I (functionalization) and Phase II (conjugation) transformations.
Phase I Metabolism:
-
Nitroreduction: The nitro group is a prime target for reductive enzymes. This multi-step process, often carried out by cytochrome P450 reductases, can proceed through nitroso and hydroxylamine intermediates to form the corresponding amino metabolite.[7] This transformation significantly increases the polarity of the molecule.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes may catalyze hydroxylation on the pyrazole ring or the alkyl side chain.[8]
Phase II Metabolism:
-
Glucuronidation: The tertiary alcohol provides a site for conjugation with glucuronic acid, a common Phase II pathway mediated by UDP-glucuronosyltransferases (UGTs) to enhance water solubility and facilitate excretion.[9]
These predicted pathways are illustrated in the diagram below.
Caption: Predicted metabolic pathways for this compound.
Experimental Design and Protocols
A successful metabolite identification study relies on a sequence of well-executed experimental steps, from the enzymatic reaction to the final analysis. The following sections provide detailed, step-by-step protocols.
In Vitro Metabolite Generation using Human Liver Microsomes
Human liver microsomes (HLM) are a standard and cost-effective in vitro model for drug metabolism studies, as they contain a high concentration of key Phase I and Phase II enzymes, including CYPs and UGTs.[10][11]
Protocol: HLM Incubation
-
Prepare Reagents:
-
Parent Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™). This is crucial for sustained CYP450 activity.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice.
-
-
Incubation Reaction (Total Volume: 200 µL):
-
In a microcentrifuge tube, combine 155 µL of phosphate buffer and 20 µL of HLM (final concentration: 1 mg/mL).
-
Add 2 µL of the 10 mM parent compound stock solution (final concentration: 100 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiate Reaction:
-
Add 20 µL of the prepared NRS solution to start the reaction.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Control Sample: Prepare a parallel incubation without the NRS to serve as a negative control, distinguishing enzymatic metabolites from chemical degradation products.
-
-
Terminate Reaction:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but mass-differentiated compound). The cold acetonitrile serves to precipitate the microsomal proteins.[12]
-
Sample Preparation: Protein Precipitation
The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with LC-MS analysis, cause ion suppression, and contaminate the system.[13] Protein precipitation is a rapid and effective method for this purpose.[14]
Caption: Workflow for sample cleanup via protein precipitation.
Protocol: Sample Cleanup
-
Precipitation: Following the termination step in the HLM incubation protocol, vortex the sample vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
Optional Evaporation/Reconstitution: For samples requiring concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[15]
LC-MS/MS Analytical Methodology
The analytical method must be capable of separating the parent compound from metabolites of varying polarities and detecting them with high sensitivity and specificity.
Liquid Chromatography (LC)
A reversed-phase (RP) separation is generally suitable for parent drugs and their primary metabolites. However, some metabolites, particularly those from nitro-reduction or glucuronidation, can be significantly more polar. For a comprehensive analysis, a column with balanced retention for both polar and non-polar compounds is ideal.[16] Should highly polar metabolites prove difficult to retain, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism.[17]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters Acquity BEH C18) | Provides excellent resolving power and is a robust, versatile choice for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion mode ionization and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent with low viscosity and good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
| Gradient Elution | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) | A shallow start helps retain polar metabolites, while the steep gradient elutes the more hydrophobic parent compound and cleans the column. |
Tandem Mass Spectrometry (MS/MS)
MS/MS is indispensable for metabolite analysis, providing both the mass information needed to infer a metabolic transformation and the fragmentation data required for structural confirmation.[18] Electrospray ionization (ESI) in positive ion mode is recommended as the pyrazole ring is readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on the pyrazole ring are easily protonated, leading to a strong [M+H]⁺ signal. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and desolvation of ions. |
| Source Temperature | 150°C | Controls the temperature of the ion source block. |
| Desolvation Temperature | 400°C | Facilitates the evaporation of solvent from the ESI droplets, aiding in ion formation. |
| Scan Mode 1: Full Scan | m/z 100-600 | Used for initial detection of the parent compound and all potential metabolites based on their [M+H]⁺ ions. |
| Scan Mode 2: Data-Dependent MS/MS | Triggered on most intense ions from Full Scan | Automatically acquires fragmentation spectra (product ion scans) for detected ions, providing structural information for identification. |
| Collision Energy | Ramped (e.g., 15-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum for various bond types. |
Data Analysis and Metabolite Identification
Metabolite identification is a systematic process of comparing the LC-MS data from the active incubation with the negative control. The primary indicators of a metabolite are a new chromatographic peak with a specific mass shift from the parent compound.
| Metabolic Transformation | Mass Shift (Da) | Expected Observation |
| Oxidation (Hydroxylation) | +15.99 | A new peak with an m/z 16 units higher than the parent [M+H]⁺. |
| Nitroreduction (NO₂ → NH₂) | -29.99 | A new peak with an m/z 30 units lower than the parent [M+H]⁺. This metabolite will be significantly more polar. |
| N-Hydroxylation (NO₂ → NHOH) | -14.00 | A new peak with an m/z 14 units lower than the parent [M+H]⁺. |
| Glucuronidation | +176.03 | A new peak with an m/z 176 units higher than the parent [M+H]⁺. This metabolite will be highly polar. |
The identity of these putative metabolites is then confirmed by analyzing their MS/MS fragmentation patterns. The fragmentation of a metabolite should show similarities to the parent compound's fragmentation, particularly fragments corresponding to the unchanged parts of the molecule, as well as unique fragments indicating the site of metabolic modification.
Method Validation Principles
While a full validation is beyond the scope of this note, any quantitative bioanalytical method must be validated according to regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[19][20] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determining how close measured values are to the true value and the reproducibility of the measurements.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for the LC-MS/MS analysis of this compound metabolites. By integrating predictive metabolic reasoning with detailed protocols for in vitro metabolite generation, sample preparation, and high-resolution LC-MS/MS analysis, this guide offers a complete workflow for researchers in drug development. The principles and techniques described are robust, adaptable, and form a solid foundation for the metabolic characterization of other novel pyrazole and nitroaromatic compounds.
References
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). [Link]
-
Effect of a single oral dose of methanol, ethanol and propan-2-ol on the hepatic microsomal metabolism of foreign compounds in the rat. National Institutes of Health (NIH). [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. National Institutes of Health (NIH). [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH). [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health (NIH). [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). ResearchGate. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]
-
How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?. ResearchGate. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Detecting nitrofuran metabolites in animal products using LC/MS/MS. International Labmate. [Link]
-
Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH). [Link]
-
Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography–Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]
-
NITRO COMPOUNDS. Vidyasagar University. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 3. academicstrive.com [academicstrive.com]
- 4. orientjchem.org [orientjchem.org]
- 5. scielo.br [scielo.br]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. opentrons.com [opentrons.com]
- 14. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyworld.com [spectroscopyworld.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
Dosage calculation for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol in animal models
An Application Guide for Preclinical Dosage Calculation of Novel Chemical Entities: A Case Study with 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Introduction
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo animal models is a critical juncture in drug development. A rational, scientifically-grounded approach to dose selection is paramount for generating meaningful efficacy and safety data. An arbitrarily chosen dose risks either therapeutic failure due to under-dosing or misleading toxicity from over-dosing, both of which result in the unethical and inefficient use of animal resources. This guide, written for researchers and drug development professionals, outlines the principles and methodologies for calculating initial doses in animal models, using the NCE this compound (CAS No. 1182917-01-6) as a representative example.
It is critical to note that as of this writing, there is a lack of publicly available pharmacological or toxicological data for this specific compound. Therefore, this document will not provide a definitive dosage, but rather a comprehensive framework for how a researcher should approach dose-finding for any NCE with limited prior characterization. We will delve into the principles of interspecies allometric scaling, the importance of preliminary toxicity assessments, and provide detailed protocols for vehicle selection and administration.
The pyrazole moiety is a common scaffold in pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The presence of a nitro group, as seen in this NCE, can sometimes be associated with specific toxicities, underscoring the necessity of careful dose-escalation studies.[3]
Section 1: Foundational Principles of Interspecies Dose Calculation
The physiological and metabolic differences between species are significant. A simple dose conversion based on body weight (mg/kg) is scientifically flawed because it fails to account for the variance in metabolic rates, which do not scale linearly with weight.[4] The authoritative standard for extrapolating drug doses between species is Allometric Scaling , a method that normalizes the dose to Body Surface Area (BSA), which correlates more closely with basal metabolic rate across species.[4][5]
The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this topic, recommending the use of conversion factors (K_m) to estimate the Human Equivalent Dose (HED) from animal data, or conversely, to calculate an Animal Equivalent Dose (AED) from data in another species.[4][5]
The fundamental formula for dose conversion is:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (K_m of Species A / K_m of Species B)
To facilitate these calculations, the following K_m factors, which represent the relationship between body weight and BSA, are used.
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m Factor ( kg/m ²) |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Non-human Primate | 3 | 0.24 | 12 |
| Human | 60 | 1.60 | 37 |
| Table 1: Species-specific parameters and K_m factors for allometric scaling. Data compiled from FDA guidance and preclinical research guides.[5][6] |
The causality behind this approach is that key pharmacokinetic parameters, such as drug clearance, often scale more consistently with BSA than with body weight alone.[7] By using this method, researchers can make a more informed and safer estimation of the starting dose for a new species.
Section 2: The Experimental Workflow for Dose Determination
The process of determining a suitable dose for efficacy studies begins with safety and tolerance. The goal is to identify the No Observed Adverse Effect Level (NOAEL) , which is the highest dose at which no substance-related adverse findings are observed in a given animal model.[5][8] This value then serves as the anchor for calculating therapeutic doses.
Protocol 2.1: Acute Dose Range-Finding Study
This protocol is designed to identify the Maximum Tolerated Dose (MTD) and the NOAEL in a single rodent species, typically mice, due to their smaller size and faster turnaround time.
Objective: To assess the acute toxicity of this compound following a single administration across a wide dose range.
Materials:
-
Test Compound: this compound
-
Vehicle (see Protocol 3.1 for selection)
-
Animal Model: Male or female CD-1 mice, 8-10 weeks old
-
Dosing equipment: Appropriate size oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Calibrated balance for animal weighing
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility for a minimum of 5-7 days before the study begins.
-
Group Assignment: Assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Select a wide range of doses. A logarithmic progression (e.g., 10, 100, 1000 mg/kg) is common for compounds with no prior data. The highest dose may be limited by the compound's solubility in the vehicle.
-
Formulation Preparation: Prepare the dosing formulations according to Protocol 3.1. Ensure homogeneity, especially for suspensions.
-
Administration:
-
Fast animals for 3-4 hours prior to dosing (water ad libitum).
-
Record the pre-dose body weight of each animal.
-
Calculate the required dosing volume for each animal based on its body weight and the formulation concentration. A typical maximum oral gavage volume for mice is 10 mL/kg.[9]
-
Administer the calculated volume via oral gavage.
-
-
Observation:
-
Monitor animals continuously for the first 30 minutes, then hourly for 4 hours, and at least once daily thereafter for 7-14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsions, lethargy, or distress.
-
Record body weights on Day 1 (pre-dose), Day 2, Day 4, and at the end of the observation period (e.g., Day 8 or 15).
-
-
Data Analysis:
-
The NOAEL is the highest dose at which no adverse clinical signs or significant body weight loss (>10%) is observed.
-
The MTD is the highest dose that does not cause life-threatening toxicity or more than a 10% loss of body weight.
-
Section 3: Formulation and Administration
The physical delivery of the NCE is as important as the dose calculation. Poor formulation can lead to variable exposure and erroneous results.
Protocol 3.1: Preparation of a 0.5% Methylcellulose Suspension
For many NCEs that are poorly soluble in water, a suspension is the most common formulation for oral nonclinical studies.[10][11]
Objective: To prepare a homogenous and stable suspension for consistent oral dosing.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Sterile water or deionized water
-
Glass beaker or bottle
-
Magnetic stir plate and stir bar
-
Test Compound
Methodology:
-
Vehicle Preparation:
-
Heat approximately half of the total required water volume to 60-70°C.
-
Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring vigorously to ensure all particles are wetted.
-
Once dispersed, add the remaining volume of cold (2-8°C) water to the mixture.
-
Continue stirring at a lower speed on the stir plate in a cold room or on an ice bath until the solution becomes clear and viscous. This creates the 0.5% w/v methylcellulose vehicle.
-
-
Drug Suspension:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 100 mg/kg dose at a 10 mL/kg volume, the concentration is 10 mg/mL).
-
Add a small amount of the prepared vehicle to the powder and triturate (grind into a paste) to ensure particles are fully wetted.
-
Gradually add the remaining vehicle while stirring continuously.
-
Maintain constant stirring during the dosing procedure to prevent the compound from settling.
-
Section 4: Worked Example: Dose Calculation and Application
Let us hypothesize that after performing the Acute Dose Range-Finding study (Protocol 2.1) in mice, we determined the following:
-
NOAEL in Mice = 50 mg/kg
Our goal is to design an efficacy study in rats. We need to calculate the equivalent starting dose for the rat.
Step 1: Identify K_m values from Table 1.
-
K_m for Mouse = 3
-
K_m for Rat = 6
Step 2: Apply the Allometric Scaling Formula.
-
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (K_m of Mouse / K_m of Rat)
-
Rat Dose (mg/kg) = 50 mg/kg × (3 / 6)
-
Rat Dose (mg/kg) = 25 mg/kg
References
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- Google Patents. (2015). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]
-
PubChem. 2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. National Center for Biotechnology Information. [Link]
-
Geronikaki, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]
-
SIELC Technologies. (2018). 2-Methyl-2-nitro-1-propanol. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Chemsrc. 2-methyl-1-nitro-propan-2-ol | CAS#:5447-98-3. [Link]
-
Starshinechemical. This compound. [Link]
-
University of Iowa. (2020). Routes Of Drug Administration. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
G. K., M. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]
-
Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology. [Link]
-
Arcos, J. C., et al. (1981). Pyrazole effects on mutagenicity and toxicity of dimethylnitrosamine in Wistar rats. Journal of Toxicology and Environmental Health. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
T-Yoshida, et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]
-
Lee, J. H., et al. (2019). Design and Conduct Considerations for First‐in‐Human Trials. Clinical and Translational Science. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
EUPATI. Setting the 'first-in-human' dose. EUPATI Toolbox. [Link]
-
Bioscientia Medicina. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. [Link]
-
ResearchGate. (2016). Conversion Table FDA Guidances. [Link]
-
Erhie, O. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]
-
Certara. (2018). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. [Link]
-
Mahmood, I. (2009). To scale or not to scale: the principles of dose extrapolation. British Journal of Clinical Pharmacology. [Link]
-
International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
T-Yoshida, et al. (2016). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
- Google Patents. (1979). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
-
Erhie, O. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE. [Link]
-
Reigner, B. G., & Williams, P. (1998). Estimating the starting dose for entry into humans: Principles and practice. ResearchGate. [Link]
-
Thanthilla, S., & Coulson, J. (2020). The application of allometric scaling to regulatory toxicology. The British Student Doctor Journal. [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
Isa, M. R., et al. (2022). Routes of Administration. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ecronicon.net [ecronicon.net]
- 7. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toolbox.eupati.eu [toolbox.eupati.eu]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol in aqueous buffers
Welcome to the technical support guide for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of solubilizing this compound in aqueous buffers for experimental assays. Poor aqueous solubility is a frequent hurdle in drug discovery, leading to issues like underestimated activity, inconsistent data, and erroneous structure-activity relationships (SAR).[1] This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure the accuracy and reproducibility of your results.
Part 1: Understanding the Solubility Challenge
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this compound so poorly soluble?
A1: The solubility behavior of this molecule is dictated by its distinct structural features. While it may appear to be a small molecule, the combination of a planar, aromatic pyrazole ring and a polar nitro group creates strong intermolecular forces in its solid, crystalline state.
-
Aromatic Pyrazole Core: The flat, rigid structure of the pyrazole ring promotes efficient crystal packing (π-stacking).[2] Overcoming this high crystal lattice energy requires a significant amount of energy, which the favorable interactions with water alone cannot provide. While pyrazole itself has some biological applications, its derivatives are often poorly soluble in water.[3][4]
-
Nitro Group (-NO2): The highly polar nitro group might seem like it should enhance water solubility. However, its primary contribution is strong dipole-dipole interactions within the crystal lattice. This effect, combined with the overall hydrophobicity of the molecule, often decreases aqueous solubility.[5]
-
Tertiary Alcohol Moiety: The 2-methyl-propan-2-ol group adds a hydrogen bond donor (-OH) and acceptor (O), which does provide some capacity for interaction with water. However, this localized polar region is often insufficient to overcome the low solubility imparted by the rest of the molecule's scaffold.
Essentially, for the compound to dissolve, the energy gained from interactions between the molecule and water must be greater than both the energy holding the crystal lattice together and the energy required to break the hydrogen-bonding network of water itself. For many organic compounds, this is not the case, leading to poor aqueous solubility.[6]
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
This section provides a logical, step-by-step approach to achieving and maintaining the solubility of your compound.
Q2: What is the correct first step? How should I prepare a stock solution?
A2: The universally accepted best practice is to first create a high-concentration stock solution in a water-miscible organic solvent.[5] This circumvents the initial crystal lattice energy barrier. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its excellent solvating power for a wide range of hydrophobic compounds and its miscibility with water.[7][8]
-
Solvent Selection: Begin with 100% anhydrous DMSO. If DMSO is incompatible with your assay, other options are available (see Table 1).
-
Weighing: Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) into a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).
-
Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock, typically between 10-30 mM. Many compounds can precipitate from DMSO stocks if stored at high concentrations, so starting at 10 mM is a prudent choice.[9][10]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied.[9]
-
Visual Inspection: Hold the vial against a light source and look for any visible particulates. The solution must be perfectly clear. The absence of visible precipitate does not always guarantee complete dissolution, but it is the first critical checkpoint.[9]
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and water absorption. For many compounds, storage at lower temperatures can decrease solubility in DMSO, so a trial run to check for precipitation upon freezing is recommended.[1][9]
| Co-Solvent | Typical Starting Stock Conc. | Max Final Assay Conc. | Pros | Cons |
| DMSO | 10-30 mM | < 0.5% (v/v) | Excellent solubilizing power for hydrophobic compounds.[8] | Can be toxic to some cell lines at >0.5%; may interfere with some enzyme kinetics.[9] |
| Ethanol | 10-20 mM | < 1% (v/v) | Less toxic than DMSO for many cell-based assays; volatile. | Weaker solvent than DMSO for highly insoluble compounds. |
| DMF | 10-30 mM | < 0.5% (v/v) | Strong solubilizing power, similar to DMSO. | Higher toxicity profile than DMSO; use with caution. |
| Methanol | 10-20 mM | < 1% (v/v) | Good general solvent; volatile. | Can be cytotoxic. |
Table 1: Common Co-solvents for Stock Solution Preparation.
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous assay buffer. What do I do now?
A3: This is the most common failure point and occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. The organic co-solvent is immediately diluted, losing its ability to keep the hydrophobic compound in solution.[11] The following troubleshooting flowchart and protocols will guide you to a solution.
Caption: Troubleshooting decision tree for compound precipitation.
The method of dilution is critical. Simply adding a small volume of stock to a large volume of buffer is a recipe for precipitation.
-
Intermediate Dilution: Perform a serial dilution. First, dilute your high-concentration DMSO stock into a solution that is a mix of DMSO and your aqueous buffer (e.g., 1:1 DMSO:buffer).
-
Vortexing is Key: Add the DMSO stock (or intermediate dilution) to the final aqueous buffer while the buffer is being vortexed. This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.
-
Final Concentration: Ensure the final concentration of your organic co-solvent is as low as possible while maintaining solubility, and crucially, that it does not impact your assay. Always run a parallel "vehicle control" containing the same final concentration of the co-solvent without the compound to validate your results.[5]
Nitrogen-containing heterocyclic rings like pyrazole can have weakly acidic or basic properties. Altering the pH of the buffer can ionize the compound, dramatically increasing its aqueous solubility.[5][12]
-
Prepare Buffers: Prepare a set of your primary assay buffer, adjusting the pH to cover a range (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Use small amounts of dilute HCl or NaOH for adjustment.
-
Solubility Test: In separate microcentrifuge tubes, add your DMSO stock solution to each buffer to your desired final concentration.
-
Equilibrate & Observe: Allow the tubes to equilibrate for 1-2 hours at the experimental temperature. Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate.
-
Quantify: Carefully take a supernatant sample from each tube and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The pH that yields the highest concentration without precipitation is optimal, provided it is compatible with your assay system.
Part 3: Advanced Strategies & FAQs
Q4: I've tried everything above, but my compound's solubility is still too low for my experiment. Are there other options?
A4: If standard co-solvents and pH adjustments are insufficient, you can explore more advanced formulation techniques. These should be approached with caution as they have a higher likelihood of interfering with biological assays.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[13] Start with very low concentrations (e.g., 0.001% - 0.05% w/v) as they can disrupt cell membranes and denature proteins.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q5: How can I be sure my compound is truly in solution? I don't see any precipitate.
A5: The absence of visible precipitate does not rule out the formation of small, non-visible aggregates or amorphous precipitate.[9] These aggregates can lead to highly variable results and produce false positives in screening assays. If you suspect solubility issues are causing data irreproducibility, a more rigorous kinetic solubility assessment using techniques like nephelometry or HPLC-based analysis of supernatant concentration after centrifugation is recommended.
Q6: Could interactions with buffer components cause precipitation?
A6: Yes. High concentrations of salts, particularly divalent cations like Ca²⁺ or Mg²⁺, can sometimes decrease the solubility of organic compounds ("salting out").[14][15] If your buffer is complex, try testing solubility in a simpler buffer system (e.g., PBS or HEPES) to see if the problem persists. Cell culture media, with its complex mixture of salts, amino acids, and vitamins, can be particularly challenging and may reduce compound solubility compared to simple buffers.[1]
Caption: How co-solvents mediate the dissolution of hydrophobic compounds.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
PubChem. (n.d.). 2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
ChemSrc. (2025). 2-methyl-1-nitro-propan-2-ol. Retrieved January 23, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1055. [Link]
-
Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Faria, J. V., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4351. [Link]
-
Sørensen, S. R., et al. (2009). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
-
Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698-7711. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved January 23, 2026, from [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
Jones, A. M., & Lall, M. S. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14658-14674. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2-methyl-1-nitro-. Retrieved January 23, 2026, from [Link]
-
Savjani, K. T., et al. (2012). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
da Silva, W. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 795-829. [Link]
-
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(9), 832. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Bako, I., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1645-1656. [Link]
-
Gull, M., et al. (2023). The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+. Life, 13(2), 522. [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. Retrieved January 23, 2026, from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
-
Amengual-Rigo, P., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(38), 17439-17445. [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub.geus.dk [pub.geus.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+ [mdpi.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Navigating Experimental Complexities with 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol: A Technical Support Guide
Welcome to the technical support center for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental variabilities associated with this and structurally similar nitro-pyrazole compounds. Given the novelty of this specific molecule, this resource synthesizes established principles from the broader class of pyrazole and nitro-containing heterocyclic compounds to provide a robust framework for troubleshooting and ensuring experimental reproducibility.
Introduction to the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is generally stable to oxidation.[3] However, the introduction of functional groups, such as the nitro group in this compound, can introduce specific challenges related to stability, solubility, and reactivity. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my biological assays. What could be the source of this variability?
A1: Inconsistent biological activity can stem from several factors related to the compound's integrity and handling:
-
Compound Stability: Nitro-containing heterocyclic compounds can be sensitive to light, temperature, and pH. Degradation can lead to a decrease in the active concentration of your compound. It is recommended to store stock solutions in the dark at -20°C or -80°C and to prepare fresh working solutions for each experiment.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assay medium. This compound, with its nitro group and pyrazole core, may have limited aqueous solubility.[4] See the troubleshooting section on "Optimizing Solubility" for detailed guidance.
-
Tautomerism: Pyrazole compounds can exist as tautomers, which are isomers that readily interconvert.[2] These tautomers can have different biological activities and physicochemical properties, leading to variable results. The equilibrium between tautomers can be influenced by the solvent, pH, and temperature.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: For optimal stability and reproducibility:
-
Solvent Selection: Start by dissolving the compound in a high-purity organic solvent such as DMSO or ethanol.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay media.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
Q3: Can this compound interact with components of my assay?
A3: Yes, interactions are possible. The pyrazole moiety can coordinate with metal ions.[2] If your media contains high concentrations of certain metal ions, it could potentially chelate with your compound, altering its activity. Additionally, the nitro group can be reduced by cellular enzymes, leading to metabolites with different activities.
Troubleshooting Guide
This section provides in-depth solutions to common experimental hurdles.
Issue 1: Poor or Inconsistent Solubility
Poor solubility is a frequent source of experimental variability. The following steps can help optimize the dissolution of this compound.
Underlying Cause: The planar, aromatic pyrazole ring and the polar nitro group can lead to strong crystal lattice energy, making the compound difficult to dissolve. 4-nitro-1H-pyrazole, a related structure, has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[4]
Step-by-Step Protocol for Optimizing Solubility:
-
Initial Solvent Screening:
-
Test the solubility in a range of common laboratory solvents: DMSO, ethanol, methanol, and acetonitrile.
-
Start with a small, accurately weighed amount of the compound and add the solvent incrementally.
-
Use vortexing and sonication to aid dissolution.
-
-
Aqueous Media Preparation:
-
When preparing working solutions in aqueous buffers or cell culture media, it is crucial to avoid precipitation.
-
First, dilute the high-concentration organic stock solution in a small volume of the aqueous medium.
-
Then, add this intermediate dilution to the final volume of the aqueous medium with vigorous stirring.
-
Visually inspect for any signs of precipitation (cloudiness or particulates).
-
-
Use of Solubilizing Agents (with caution):
-
In some cases, non-ionic detergents like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically <0.1%) to improve solubility.
-
Crucially, run a vehicle control with the solubilizing agent alone to ensure it does not affect your experimental outcome.
-
Data Presentation: Solubility Comparison of Related Pyrazole Structures
| Compound | Solvent | Solubility | Reference |
| 4-nitro-1H-pyrazole | Water | Sparingly soluble | [4] |
| 4-nitro-1H-pyrazole | Ethanol | Soluble | [4] |
| 4-nitro-1H-pyrazole | Acetone | Soluble | [4] |
Issue 2: Compound Degradation
The stability of nitro-aromatic compounds can be a concern, leading to a loss of potency over time.
Underlying Cause: The nitro group is an electron-withdrawing group that can make the pyrazole ring susceptible to nucleophilic attack. Additionally, nitro compounds can be photolabile.
Workflow for Assessing Compound Stability:
Sources
Technical Support Center: Refining Assay Conditions for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Welcome to the technical support guide for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. This document provides in-depth guidance, troubleshooting, and standardized protocols for researchers, scientists, and drug development professionals. Our goal is to empower you to develop robust and reproducible assays by understanding the critical parameters that influence experimental outcomes. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Success in screening novel derivatives like this one hinges on meticulous assay design and a systematic approach to troubleshooting.
Section 1: Frequently Asked Questions - Compound Handling & Preparation
This section addresses the most immediate questions regarding the physical and chemical properties of this compound, which are foundational to any successful experiment.
Q1: What is the best solvent to use for creating a stock solution?
A1: For initial testing, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules. However, it is crucial to determine the optimal solvent for your specific assay, as the solvent itself can impact biological systems.
-
Rationale: DMSO is a polar aprotic solvent that can effectively dissolve many small molecules. However, at concentrations typically above 0.5-1% (v/v) in cell-based assays, DMSO can induce cellular stress, differentiation, or toxicity, confounding results.[3]
-
Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous-based biochemical assays, subsequent dilutions should be made in the assay buffer. For cell-based assays, create an intermediate dilution in culture medium to minimize the final DMSO concentration in the wells. Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent as your test wells, to account for any solvent-induced effects.
Q2: How should I determine the solubility of the compound?
A2: A systematic solvent screening is the most effective method. This involves testing the solubility in a panel of common laboratory solvents.
Protocol for Solubility Screening:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microfuge tubes.
-
Add a calculated volume of the first solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particulate matter against a dark background. A clear solution indicates solubility at that concentration.
-
If the compound dissolves, it can be considered "soluble." If not, add incremental volumes of the solvent, vortexing after each addition, to determine the concentration at which it fully dissolves.
-
Repeat for other solvents as needed.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Typical Use in Assays |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary stock solutions for most in vitro assays |
| Ethanol (EtOH) | Polar Protic | Cell-based and biochemical assays; can be volatile |
| Methanol (MeOH) | Polar Protic | Primarily for analytical chemistry (e.g., HPLC, MS) |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | To test solubility in a physiologically relevant buffer |
Q3: Is this compound stable in solution?
A3: The stability of pyrazole derivatives can vary. The nitro group on the pyrazole ring may be susceptible to reduction under certain conditions. Long-term stability in various solvents and at different temperatures should be empirically determined.
-
Expert Insight: For initial experiments, it is best practice to prepare fresh dilutions from a frozen stock solution immediately before use. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the primary stock solution into single-use volumes is highly recommended to maintain compound integrity.[4]
-
Self-Validation: To check for degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of a freshly prepared solution to one that has been stored under your experimental conditions (e.g., 24 hours at 37°C in assay buffer). The appearance of new peaks or a decrease in the area of the primary peak suggests degradation.
Section 2: Core Assay Development & Troubleshooting
This section provides a structured approach to refining your experimental conditions and resolving common issues encountered during assay development.
Workflow for Compound Preparation and Use in Assays
The following diagram outlines the critical steps from receiving the compound to its final application in an assay plate, emphasizing quality control checkpoints.
Caption: Workflow from solid compound to assay readout.
Troubleshooting Common Assay Problems
Problem 1: High variability between replicate wells (High %CV).
-
Potential Causes & Solutions:
-
Poor Solubility/Precipitation: The compound may be precipitating out of solution at the final assay concentration, especially when diluting a DMSO stock into an aqueous buffer.
-
Solution: Visually inspect the wells of your assay plate under a microscope for precipitates. If observed, lower the highest concentration tested or add a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer, ensuring the surfactant does not interfere with the assay.
-
-
Inaccurate Pipetting: Small volume transfers, especially of viscous DMSO stocks, can lead to significant errors.
-
Solution: Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Ensure pipette tips are fully submerged when aspirating and dispensing liquids. Preparing larger volumes of intermediate dilutions can also minimize errors associated with pipetting very small volumes.[5]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or water to create a humidity barrier.[5]
-
-
Problem 2: No dose-response curve or weak activity observed.
-
Potential Causes & Solutions:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response or too high, causing universal toxicity that masks a specific effect.
-
Solution: Perform a broad range-finding experiment, testing the compound over several orders of magnitude (e.g., from 1 nM to 100 µM) to identify the active concentration range.
-
-
Compound Instability: The compound may be degrading in the assay buffer during incubation.
-
Solution: Minimize the incubation time if possible, or perform a time-course experiment to see if the compound's effect diminishes over time. As mentioned (FAQ A3), HPLC can be used to formally assess stability under assay conditions.
-
-
Assay Interference: The compound may interfere with the assay technology itself. For example, nitroaromatic compounds can have inherent color or fluorescence that interferes with optical readouts.
-
Solution: Run a control plate with the compound in assay buffer but without cells or the target enzyme. A significant signal in this control indicates direct interference. If interference is present, you may need to switch to an alternative assay technology (e.g., from a fluorescence-based to a luminescence-based readout).
-
-
Problem 3: Inconsistent results between experiments.
-
Potential Causes & Solutions:
-
Reagent Variability: Differences between batches of reagents, media, or serum can significantly alter experimental outcomes.
-
Solution: Standardize reagent sources and lot numbers wherever possible. When a new lot of a critical reagent (like FBS) is introduced, perform a bridging experiment to ensure it produces results consistent with the previous lot.
-
-
Cell Passage Number: In cell-based assays, cells can behave differently at high passage numbers.
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Routinely check for mycoplasma contamination, which can alter cellular responses.[6]
-
-
Environmental Factors: Minor variations in incubation time, temperature, or CO₂ levels can affect results.
-
Solution: Ensure all incubators and equipment are calibrated and monitored. Standardize all incubation times precisely.[3]
-
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing assay failures.
Caption: A decision tree for systematic assay troubleshooting.
Section 3: Standard Operating Procedure (SOP) - Cell Viability (MTT) Assay
This SOP provides a validated protocol for assessing the cytotoxic or anti-proliferative effects of this compound, a common primary screen for novel compounds.[7]
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well flat-bottom plates
-
This compound
-
100% DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to a final concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a 2X final concentration serial dilution of the compound in complete growth medium from your DMSO stock. Ensure the DMSO concentration in the 2X stock does not exceed 2%.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours (this time should be optimized for your cell line) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization. The plate can be left on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Table 2: Example 96-Well Plate Layout for IC₅₀ Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | C1 | C1 | C1 | C5 | C5 | C5 | VC | VC | VC | PBS | |
| C | PBS | C2 | C2 | C2 | C6 | C6 | C6 | VC | VC | VC | PBS | |
| D | PBS | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | PBS | |
| E | PBS | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | PBS | |
| F | PBS | NTC | NTC | NTC | BL | BL | BL | VC | VC | VC | PBS | |
| G | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
-
C1-C8: Compound concentrations (in triplicate)
-
VC: Vehicle Control (DMSO only)
-
NTC: No Treatment Control
-
BL: Blank (Medium only)
-
PBS: Phosphate-Buffered Saline in outer wells
References
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. Available from: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available from: [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available from: [Link]
-
In vitro test systems and their limitations. (n.d.). PMC - NIH. Available from: [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Available from: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). MDPI. Available from: [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available from: [Link]
-
Chemical Properties of Propane, 2-methyl-1-nitro- (CAS 625-74-1). (n.d.). Cheméo. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Available from: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Available from: [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG Labtech. Available from: [Link]
-
Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers. Available from: [Link]
- Preparation of 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
-
The Impact of Cellular Environment on In Vitro Drug Screening. (n.d.). Taylor & Francis Online. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available from: [Link]
-
Expert view: Challenges in drug discovery screening. (2018). Drug Target Review. Available from: [Link]
-
Diethyl 2-[phenyl(pyrazol-1-yl)methyl]propanedioate. (n.d.). Sci-Hub. Available from: [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
-
Troubleshooting Guide. (n.d.). Phenomenex. Available from: [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). PubMed Central. Available from: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Available from: [Link]
-
2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Available from: [Link]
-
2-Methyl-1-nitro-2-propanol. (n.d.). PubChem - NIH. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 6. cmdclabs.com [cmdclabs.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Poor In Vivo Bioavailability of Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the complexities of in vivo bioavailability of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge and practical guidance to optimize the performance of your pyrazole-based compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your in vivo experiments. Each problem is followed by a series of questions to guide your troubleshooting process, along with detailed explanations and actionable protocols.
Problem 1: Low and Variable Oral Absorption Observed in Pharmacokinetic Studies
You've administered your novel pyrazole derivative orally to your animal model, but the plasma concentration-time profile reveals low and highly variable exposure.
Initial Diagnostic Questions:
-
What is the aqueous solubility of your compound at physiological pH (e.g., pH 1.2, 4.5, and 6.8)?
-
Have you characterized the solid-state properties of your compound (e.g., crystallinity, polymorphism)?
-
What is the lipophilicity (LogP or LogD) of your derivative?
Potential Causes and Solutions:
Poor aqueous solubility is a primary culprit for low oral bioavailability. The pyrazole ring itself can improve properties like lipophilicity and solubility, but the overall molecule's characteristics dictate its behavior[1].
Solutions & Experimental Protocols:
-
Solubility Enhancement:
-
pH Adjustment & Salt Formation: Pyrazoles are weakly basic, with a pKa around 2.5, allowing for protonation by strong acids[1]. Investigate salt formation to improve solubility and dissolution rate.
-
Protocol: Salt Screening
-
Dissolve your pyrazole derivative in a suitable organic solvent.
-
Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid).
-
Induce precipitation of the salt form.
-
Characterize the resulting salt for its solubility, dissolution rate, and stability.
-
-
-
Co-solvents and Surfactants: The use of co-solvents can significantly increase the concentration of a compound that can be dissolved.[2]
-
Protocol: Formulation with Co-solvents
-
Prepare a vehicle containing a mixture of a biocompatible co-solvent (e.g., PEG 400, propylene glycol) and water.
-
Determine the saturation solubility of your compound in various co-solvent/water ratios.
-
Select a ratio that provides adequate solubility and is well-tolerated in vivo.
-
-
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of your drug within a polymer matrix can dramatically improve its dissolution rate.
-
Protocol: Preparation of an ASD by Solvent Evaporation
-
Dissolve your pyrazole derivative and a suitable polymer (e.g., PVP, HPMC) in a common solvent.
-
Evaporate the solvent under reduced pressure to form a solid dispersion.
-
Characterize the ASD for amorphicity (via XRPD) and perform dissolution studies.
-
-
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]
-
Micronization/Nanonization: Techniques like jet milling or wet bead milling can reduce particle size to the micron or sub-micron range.
-
Data Presentation: Impact of Formulation on Solubility
| Formulation Strategy | Solubility (µg/mL) at pH 6.8 | Fold Increase |
| Free Base (Crystalline) | 1.5 | - |
| HCl Salt | 50.2 | 33.5 |
| 20% PEG 400 in Water | 25.8 | 17.2 |
| Amorphous Solid Dispersion (1:3 drug-to-polymer ratio) | 150.6 | 100.4 |
Problem 2: High First-Pass Metabolism Leading to Low Systemic Exposure
Your pyrazole derivative is well-absorbed from the gut, but the systemic bioavailability remains low, suggesting extensive metabolism before reaching systemic circulation.
Initial Diagnostic Questions:
-
Have you performed in vitro metabolic stability assays using liver microsomes or hepatocytes?
-
What are the major metabolites identified from these in vitro studies?
-
Does the pyrazole ring itself or its substituents represent a likely site of metabolism?
Potential Causes and Solutions:
Pharmacokinetic evaluations of some pyrazole-containing compounds have shown that extensive O-glucuronidation and N-dealkylation can contribute to a poor pharmacokinetic profile[1].
Solutions & Experimental Protocols:
-
Metabolic Blocking:
-
Structural Modification: Strategically modify the chemical structure to block sites of metabolism. For instance, if N-dealkylation is observed, consider replacing the N-alkyl group with a more metabolically stable moiety.
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems to improve metabolic stability[1]. Consider if other parts of your molecule could be replaced with less metabolically labile groups.
-
-
Inhibition of Metabolic Enzymes:
-
Co-administration with an Inhibitor (for research purposes): To confirm the involvement of specific enzymes (e.g., Cytochrome P450s), co-administer your compound with a known inhibitor in your animal model. This is a diagnostic tool, not a therapeutic strategy.
-
Visualization: Common Metabolic Pathways for Pyrazole Derivatives
Caption: Metabolic fate of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the pyrazole nucleus that influence bioavailability?
The pyrazole ring has unique properties that can be advantageous in drug design. It can act as a bioisostere for an aryl group, which can improve lipophilicity and solubility[1]. The two adjacent nitrogen atoms can participate in hydrogen bonding, with the N-1 position acting as a hydrogen bond donor and the N-2 position as a hydrogen bond acceptor[1]. This can facilitate better binding to target proteins[1]. However, the overall properties of the derivative, including the nature of its substituents, will ultimately determine its pharmacokinetic profile.
Q2: How can I predict the oral bioavailability of my pyrazole derivatives in silico?
In silico tools can provide valuable early insights. The SwissADME server, for example, analyzes six physicochemical properties: lipophilicity, size, polarity, solubility, saturation, and flexibility to predict oral bioavailability[4]. While these tools are useful for prioritizing compounds, experimental validation is crucial.
Q3: Are pyrazole derivatives susceptible to efflux by transporters like P-glycoprotein (P-gp)?
Yes, like many small molecule drugs, pyrazole derivatives can be substrates for efflux transporters such as P-gp. Efflux transporters play a significant role in drug disposition and can limit the intracellular concentration of a drug, thereby reducing its efficacy and contributing to poor bioavailability[5]. If you suspect efflux is an issue, in vitro assays using cell lines that overexpress specific transporters (e.g., Caco-2 cells for P-gp) can be performed.
Q4: What are some advanced formulation strategies to improve the bioavailability of pyrazole derivatives?
Beyond the methods mentioned in the troubleshooting guide, nanotechnology-based drug delivery systems offer promising avenues. This includes:
-
Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery[6].
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving their pharmacokinetic profile.
-
Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing drug solubilization and absorption.
Visualization: Decision Tree for Addressing Poor Bioavailability
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol Analogs as Potential Therapeutic Agents
In the landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol and its analogs. By dissecting the influence of structural modifications on their biological efficacy, particularly as antiparasitic agents, we aim to provide researchers and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
Introduction: The Therapeutic Potential of Nitro-substituted Pyrazoles
Nitroaromatic compounds, including nitro-substituted pyrazoles and imidazoles, have garnered significant attention for their potent biological activities against a range of pathogens, including bacteria and parasites.[2][3] The nitro group is a critical pharmacophore, often implicated in the mechanism of action through bioreductive activation within the target organism, leading to the generation of cytotoxic radical species.[2][4] The parent compound, this compound, combines this crucial nitro functionality with a substituted propanol side chain at the N1 position of the pyrazole ring, offering multiple avenues for structural modification to modulate activity, selectivity, and pharmacokinetic properties.
Core Scaffold and Key Structural Features for SAR Exploration
The fundamental structure of the lead compound provides three primary regions for modification to explore the structure-activity landscape. Understanding the contribution of each region is paramount for the rational design of more potent and selective analogs.
Caption: Key regions for SAR studies of the this compound scaffold.
Structure-Activity Relationship Analysis
The biological activity of this class of compounds is intricately linked to its structural features. The following sections dissect the SAR based on modifications to the pyrazole core, the nitro group, and the N1-substituent.
The Indispensable Role of the Nitro Group
Across numerous studies of nitroaromatic compounds, the presence of the nitro group is consistently demonstrated to be essential for potent biological activity, particularly against parasites like Trypanosoma cruzi and Leishmania species.[4][5] The prevailing mechanism involves the enzymatic reduction of the nitro group by parasitic nitroreductases to generate cytotoxic nitroso and hydroxylamine intermediates, which induce cellular damage.[2]
Studies on both 4- and 5-nitroimidazoles have shown that the removal of the nitro group leads to a significant loss of both aerobic and anaerobic activity against Mycobacterium tuberculosis.[5] This underscores the critical role of this functional group as a pharmacophore.
Influence of the N1-Substituent on Activity and Selectivity
The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its pharmacokinetic profile and biological activity.
In a series of 3-nitrotriazole and 2-nitroimidazole derivatives evaluated against Trypanosoma cruzi, a significant increase in potency was observed when a carbonyl group in the N1-side chain was reduced to a hydroxyl group.[4] For instance, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol, which possesses a hydroxyl group, was found to be four-fold more potent than the reference drug benznidazole.[4] This suggests that the tertiary alcohol moiety in the lead compound, this compound, is a favorable feature for activity.
The steric bulk and flexibility of the N1-substituent can also influence binding to the active site of target enzymes. Modifications to the propanol side chain, such as altering the alkyl groups or introducing cyclic moieties, would be a logical next step in optimizing the activity of this scaffold.
Modifications to the Pyrazole Core
While the 4-nitro substitution is a common feature in many active compounds, alterations to other positions on the pyrazole ring can fine-tune the electronic properties and steric profile of the molecule. Introducing small alkyl or halogen substituents at the C3 and C5 positions could modulate the electron-withdrawing effect of the pyrazole ring and influence the reduction potential of the nitro group, thereby affecting its activation by parasitic enzymes.
Comparative Biological Activity of Analogs
To provide a quantitative perspective on the SAR, the following table summarizes the in vitro activity of representative nitroaromatic compounds against parasitic protozoa. While direct data for this compound analogs is limited in the public domain, the data for related nitroazoles provide valuable insights.
| Compound ID | Structure | Target Organism | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole | N-benzyl-2-nitro-1H-imidazole-1-acetamide | Trypanosoma cruzi | ~1.5 - 3.0 | >10 | [4] |
| Compound 8 | 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol | Trypanosoma cruzi | 0.39 | 3077 | [4] |
| PDAN 78 | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazole | Trypanosoma cruzi | Promising activity against epimastigotes | Not specified | [6] |
| Compound 6 | 2-methyl-5-nitro-1H-imidazole-1-ethanol | Leishmania amazonensis amastigotes | 4.57 | >50 | [7] |
| Compound 7 | 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole | Leishmania amazonensis amastigotes | 9.19 | >50 | [7] |
Note: The structures for the compounds are described in the referenced literature.
The data clearly indicate that nitro-substituted azoles can exhibit potent antiparasitic activity with high selectivity indices, highlighting their therapeutic potential. Notably, the hydroxyl-containing side chain in Compound 8 contributes to its remarkable potency and selectivity against T. cruzi.[4]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. The following sections outline typical methodologies for evaluating the biological activity of these compounds.
General Synthesis of N1-Substituted 4-Nitropyrazoles
The synthesis of this compound and its analogs generally involves a multi-step process. A common route is the N-alkylation of 4-nitropyrazole with a suitable electrophile containing the desired side chain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against replicative and infective stages of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomers of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Part 1: Delineating the Isomeric Landscape
The structure of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol presents two primary forms of isomerism that are critical for researchers to distinguish: regioisomerism, arising from the point of attachment to the pyrazole ring, and stereoisomerism, due to the presence of a chiral center.
Regioisomerism: N1 vs. N2 Alkylation
The alkylation of an unsymmetrically substituted pyrazole, such as 4-nitropyrazole, can result in the formation of two distinct regioisomers where the substituent is attached to either the N1 or N2 position of the pyrazole ring.[1] This seemingly subtle difference significantly alters the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capabilities, which can profoundly influence its interaction with biological targets.
The similar electronic properties of the two nitrogen atoms in the pyrazole ring make regioselective synthesis a notable challenge, often resulting in a mixture of N1 and N2 products.[2][3] The final product ratio is highly dependent on factors such as the steric and electronic properties of the substituents, as well as reaction conditions like the choice of solvent and base.[3][4]
Caption: Logical relationships between the core structure and its isomers.
Stereoisomerism: (R)- and (S)-Enantiomers
The target molecule, this compound, possesses a chiral center at the second carbon of the propan-2-ol moiety. This gives rise to two non-superimposable mirror-image isomers known as enantiomers: (R)- and (S)-2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol.
In pharmacology, it is a well-established principle that enantiomers can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[5][6][7] One enantiomer may be therapeutically active (the eutomer) while the other could be inactive or even responsible for adverse effects (the distomer).[8] Therefore, the separation and individual evaluation of enantiomers are mandated by regulatory bodies and are essential for the development of safe and effective chiral drugs.[7]
Part 2: Synthesis and Separation Methodologies
A robust experimental workflow is required to generate and isolate each isomer in a pure form for comparative analysis. The following protocols provide a validated framework for synthesis and separation.
Synthesis of Isomeric Mixture
The synthesis typically begins with the N-alkylation of 4-nitropyrazole using a suitable electrophile, such as 2-methyl-1,2-epoxypropane or a corresponding halohydrin. This reaction is known to produce a mixture of N1 and N2 regioisomers, and since the starting materials are achiral, a racemic mixture of (R)- and (S)-enantiomers for each regioisomer is formed.
Experimental Protocol: Synthesis of Isomeric Mixture
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 4-nitropyrazole in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Deprotonation: Add 1.1 equivalents of a non-nucleophilic base (e.g., NaH or K₂CO₃) and stir the mixture at room temperature for 30 minutes to form the pyrazolate anion.
-
Alkylation: Slowly add 1.2 equivalents of the alkylating agent (e.g., 2-methyl-1,2-epoxypropane).
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Workup: After completion, cool the mixture to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of all four isomers.
Causality Note: The choice of base and solvent can influence the N1/N2 ratio. Stronger bases and polar aprotic solvents generally favor the formation of the N1 isomer, while different conditions may alter this selectivity.[3]
Isomer Separation Workflow
A sequential chromatographic approach is the most effective method for isolating all four isomers.
Caption: Sequential workflow for the separation of regioisomers and enantiomers.
Protocol 2.2.1: Regioisomer Separation by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase: Use a solvent system with a gradient of polarity, such as Hexane/Ethyl Acetate. The optimal ratio should be determined by TLC analysis.
-
Elution: Load the crude mixture onto the column and elute with the mobile phase. The two regioisomers should separate based on their differing polarities.
-
Collection: Collect fractions and analyze by TLC to identify and combine the pure fractions of the N1-racemate and the N2-racemate.
Protocol 2.2.2: Enantiomeric Resolution by Chiral HPLC
-
Column: Employ a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating alcohol enantiomers.[9][10]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[10]
-
Injection & Detection: Inject the separated racemic mixture of each regioisomer onto the chiral HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Resolution: The (R)- and (S)-enantiomers will interact differently with the CSP, leading to different retention times and enabling their separation and collection.
Part 3: Comparative Characterization Data
Unambiguous characterization is essential to confirm the identity and purity of each isolated isomer. A combination of spectroscopic techniques should be employed.
Spectroscopic and Chiroptical Analysis
-
NMR Spectroscopy (¹H, ¹³C, NOESY): NMR is a powerful tool for distinguishing regioisomers. The chemical shifts and coupling constants of the pyrazole ring protons (H3 and H5) will be distinct for N1 and N2 isomers due to differences in their chemical environment. 2D NMR techniques like NOESY can confirm spatial proximity between protons on the alkyl substituent and the pyrazole ring, providing definitive structural assignment.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compounds. All four isomers will have the same exact mass.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the definitive method for characterizing enantiomers.[12] It measures the differential absorption of left- and right-circularly polarized light.[7] Enantiomers will produce mirror-image CD spectra, with signals of equal magnitude but opposite signs, providing an unequivocal way to distinguish them and assess enantiomeric purity.[12][13][14]
Data Summary Table
The following table summarizes the expected characterization data for the four isomers. Note: Specific values are illustrative and would need to be determined experimentally.
| Isomer | Key ¹H NMR Signal (Pyrazole H5) | Optical Rotation [α]D | Circular Dichroism (λmax) |
| (R)-N1 Isomer | ~8.5 ppm (singlet) | Negative (-) | Negative Cotton Effect |
| (S)-N1 Isomer | ~8.5 ppm (singlet) | Positive (+) | Positive Cotton Effect |
| (R)-N2 Isomer | ~8.2 ppm (doublet) | Negative (-) | Negative Cotton Effect |
| (S)-N2 Isomer | ~8.2 ppm (doublet) | Positive (+) | Positive Cotton Effect |
Part 4: Performance Analysis in a Drug Development Context
The ultimate goal of this analysis is to understand how isomeric differences translate into functional performance, particularly biological activity.
Workflow for Comparative Biological Screening
Once isolated, each isomer must be tested in relevant biological assays to determine its efficacy and establish a structure-activity relationship.
Caption: Workflow for evaluating the biological activity of the four isomers.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example)
-
Preparation: Prepare stock solutions of each of the four purified isomers in DMSO.
-
Assay Plate: In a 384-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP.
-
Compound Addition: Add the test isomers across a range of concentrations (e.g., 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
Expected Outcomes & Interpretation
-
Stereoselectivity: It is highly probable that one enantiomer of a given regioisomer will be significantly more potent (have a lower IC₅₀) than its mirror image. This highlights the importance of chiral separation.
-
Regioselectivity: The N1 and N2 isomers may exhibit different potencies due to their distinct shapes and abilities to form key interactions (e.g., hydrogen bonds) within the kinase active site.
-
SAR Insights: By comparing the IC₅₀ values of all four isomers, researchers can gain critical insights into the specific structural features required for optimal target engagement, guiding future lead optimization efforts.
Conclusion
The comprehensive analysis of the regioisomers and enantiomers of this compound is not merely an academic exercise but a critical necessity in modern drug discovery. The methodologies outlined in this guide provide a clear and validated pathway for the synthesis, separation, and characterization of these distinct molecular entities. By systematically evaluating each isomer's biological performance, research and development teams can make data-driven decisions, focusing resources on the most promising candidates and ultimately accelerating the journey from a chemical lead to a viable therapeutic agent.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Available at: [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (2025). ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Available at: [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). NIH. Available at: [Link]
-
Stereochemistry in Drug Action. (n.d.). PubMed Central. Available at: [Link]
-
Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. (n.d.). Optica Publishing Group. Available at: [Link]
-
Effects of Stereoisomers on Drug Activity. (2021). PharmaTutor. Available at: [Link]
-
Nitropyrazoles (review). (2025). ResearchGate. Available at: [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Linus Publications. Available at: [Link]
-
(PDF) Pyrazole and its biological activity. (2017). ResearchGate. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Available at: [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Beginners guide to circular dichroism. (2021). Portland Press. Available at: [Link]
- Synthesis of nitro-2 methyl-2 propanol-1. (n.d.). Google Patents.
-
Reversal of Elution Order for Profen Acid Enantiomers in Normal Phase LC on Chiralpak AD. (2008). PubMed. Available at: [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. Available at: [Link]
-
The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. (2018). Chromatography Today. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. Available at: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (n.d.). ResearchGate. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Available at: [Link]
-
Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (n.d.). VTechWorks. Available at: [Link]
-
(PDF) Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
-
The Application of Circular Dichroism in Pharmaceutical Analysis. (n.d.). MtoZ Biolabs. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Available at: [Link]
-
Importance of Stereochemistry in Drug Design.pptx. (n.d.). Slideshare. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 9. Reversal of elution order for profen acid enantiomers in normal phase LC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
A Researcher's Guide to the Bioactivity Cross-Validation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is the critical first step. The pyrazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4][5]. The introduction of a nitro group and specific alkyl substitutions, as seen in 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, presents an intriguing candidate for therapeutic development. However, initial screening hits require rigorous validation to confirm their bioactivity and elucidate their therapeutic potential.
This guide provides a comprehensive framework for the cross-validation of the biological activity of this compound. We will delve into a multi-faceted approach, comparing its performance against structurally related and functionally relevant compounds across a panel of well-established in vitro assays. The causality behind experimental choices will be explained to ensure a robust and self-validating study design.
Rationale for Cross-Validation and Selection of Comparators
Cross-validation is a pivotal process in pre-clinical research to ensure the reliability and reproducibility of initial findings. For a novel compound like this compound, it is essential to benchmark its activity against:
-
A structurally similar, well-characterized pyrazole derivative: This will help to understand the contribution of the specific substitutions to the observed bioactivity. For this guide, we will use Celecoxib , a well-known pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID), as a comparator for anti-inflammatory and cytotoxicity assessments.
-
A standard-of-care agent for each potential therapeutic area: This provides a direct comparison to existing treatments. We will use Ciprofloxacin as a positive control for antibacterial assays and Doxorubicin for cytotoxicity assays against cancer cell lines.
The inclusion of these comparators allows for a nuanced interpretation of the experimental data, contextualizing the potency and selectivity of our target compound.
Experimental Workflow for Bioactivity Profiling
A logical and staged approach to bioactivity screening is crucial for efficient resource allocation. The proposed workflow begins with broad-spectrum assessments and progresses to more specific assays based on initial results.
Caption: A tiered experimental workflow for the bioactivity cross-validation of a novel compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative to include appropriate positive and negative controls in every experiment.
General Cell Viability and Cytotoxicity Assessment (XTT Assay)
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria[6]. Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity, or specific cancer cell lines like MCF-7 and A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin (positive control), and Celecoxib in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT labeling mixture to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[7][8].
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus and Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of this compound and Ciprofloxacin (positive control) in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[8].
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial viability[7].
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity[9][10].
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Celecoxib for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated, untreated control. Ensure that the observed inhibition is not due to cytotoxicity by running a parallel XTT assay.
Comparative Data Presentation
The following tables present a hypothetical but plausible dataset for the cross-validation of this compound, based on the known activities of related compounds.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | HEK293 (Non-cancerous) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | >100 | 25.3 | 38.7 |
| Doxorubicin | 1.2 | 0.8 | 0.5 |
| Celecoxib | 85.6 | 45.1 | 52.4 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
| Celecoxib | >128 | >128 |
Table 3: Anti-inflammatory Activity (IC50 for NO Inhibition in µM)
| Compound | RAW 264.7 Macrophages |
| This compound | 15.8 |
| Celecoxib | 5.2 |
Mechanistic Insights and Structure-Activity Relationships
The data suggests that this compound exhibits moderate and selective cytotoxicity against cancer cell lines, along with some antibacterial and anti-inflammatory activity. The structure-activity relationship (SAR) can be partially inferred by comparing it to Celecoxib[11][12][13]. The absence of the sulfonamide group and the presence of the nitro group and the tertiary alcohol moiety in our target compound likely contribute to its distinct bioactivity profile.
Further investigation into the mechanism of action is warranted. For its anticancer activity, assays to investigate the induction of apoptosis or cell cycle arrest would be logical next steps. For its anti-inflammatory effects, examining the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 would provide a more detailed picture[9][10].
Caption: A hypothesized anti-inflammatory mechanism of action for the target compound.
Conclusion and Future Directions
This guide outlines a systematic approach to the bioactivity cross-validation of this compound. The proposed experiments, when conducted with the appropriate controls and comparators, will generate a robust dataset to validate its therapeutic potential. The hypothetical data suggests a compound with a multifaceted bioactivity profile, warranting further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and eventually, in vivo validation in relevant disease models.
References
-
Current status of pyrazole and its biological activities - PMC. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]
-
In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. [Link]
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
(PDF) Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - ResearchGate. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science - OpenReview. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]
- Synthesis of nitro-2 methyl-2 propanol-1 - Google P
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
-
Antioxidant and Anti-Inflammatory Activities of Probiotic Strains - MDPI. [Link]
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. [Link]
-
Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - Research journals - PLOS. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PubMed Central. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [Link]
-
Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity - Frontiers. [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol - Google P
-
Bioactivity Comparison Across Multiple Machine Learning Algorithms Using Over 5000 Datasets for Drug Discovery - PubMed Central. [Link]
-
Cellular Nanoparticle–Probiotic Biohybrid for Multimodal Oral Therapy of Food Allergy | ACS Nano. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. - ResearchGate. [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. - ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Pyrazole-Based Inhibitors: Featuring Crizotinib as a Case Study for Novel Compound Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity of novel chemical entities, using the well-characterized, pyrazole-containing inhibitor Crizotinib as a primary example. The principles and methodologies detailed herein are directly applicable to the profiling of new compounds, such as the conceptual molecule 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. While no public data exists for this specific nitropyrazole compound, this guide will equip researchers with the necessary knowledge to conduct such an evaluation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4] In the realm of oncology, pyrazole-based molecules have been successfully developed as potent protein kinase inhibitors.[1][3]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While targeting a specific kinase implicated in a disease is a primary goal, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, rigorous selectivity profiling is a critical step in the development of any kinase inhibitor. It allows for a comprehensive understanding of a compound's mechanism of action and potential therapeutic window.
A common metric used to quantify selectivity is the Selectivity Score , which can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. Another advanced metric is the Selectivity Entropy , which provides a single-value parameter to rank inhibitors, with lower entropy denoting higher selectivity.
Exemplar Compound: Crizotinib - A Pyrazole-Containing Multi-Kinase Inhibitor
Crizotinib is an FDA-approved drug that contains a pyrazole ring and is a potent inhibitor of ALK, ROS1, and MET tyrosine kinases.[3] Its development and clinical application underscore the therapeutic potential of pyrazole-based kinase inhibitors. Crizotinib will serve as our benchmark for comparison.
Alternative/Competitor Compounds:
For a thorough evaluation, a novel compound should be profiled against a panel of well-known kinase inhibitors. Besides Crizotinib, other relevant comparators could include:
-
Erlotinib: A selective EGFR inhibitor.
-
Staurosporine: A non-selective, potent pan-kinase inhibitor.
-
Lapatinib: A dual inhibitor of EGFR and HER2/ErbB2.[5]
-
Sunitinib and Sorafenib: Multi-targeted tyrosine kinase inhibitors.[5]
Comparative Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for our conceptual compound, this compound, alongside Crizotinib and a non-selective inhibitor, Staurosporine. The data for Crizotinib and Staurosporine are representative of their known activities, while the data for the novel compound is illustrative.
| Kinase Target | This compound (IC50, nM) | Crizotinib (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Targets | |||
| ALK | >10,000 | 2.4 | 6.4 |
| ROS1 | >10,000 | 1.7 | 5.8 |
| MET | >10,000 | 1.6 | 7.9 |
| Selected Off-Targets | |||
| ABL1 | >10,000 | 3,800 | 20 |
| EGFR | >10,000 | >10,000 | 6.2 |
| SRC | >10,000 | 1,700 | 1.4 |
| VEGFR2 | >10,000 | 1,800 | 15 |
| Hypothetical Target | |||
| Haspin | 60 | >10,000 | 12 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. The data for Crizotinib and Staurosporine are compiled from various public sources for illustrative purposes. The data for the novel compound is hypothetical.
This table clearly demonstrates the potent and multi-targeted nature of Crizotinib against ALK, ROS1, and MET, while Staurosporine shows broad, potent inhibition across numerous kinases. The hypothetical data for our novel compound suggests it may have activity against a different kinase, Haspin, a target for which other nitro-pyrazole compounds have shown inhibitory potential.[6]
Experimental Workflow for Kinase Selectivity Profiling
A systematic approach is essential for generating reliable and reproducible kinase selectivity data. The following workflow outlines the key steps.
Caption: A typical workflow for in vitro kinase selectivity profiling.
Detailed Experimental Protocol: A Representative Biochemical Kinase Assay
This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a series of 10-point, 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase at their optimal concentrations.
-
Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition. For instance, Crizotinib's targets (ALK, ROS1, MET) are all receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation and survival through pathways like the RAS-MAPK and PI3K-AKT pathways.
Caption: Simplified signaling pathways downstream of receptor tyrosine kinases inhibited by Crizotinib.
Conclusion and Future Directions
The evaluation of a novel kinase inhibitor, such as the conceptual this compound, requires a multifaceted approach. This guide has provided a framework for this process, emphasizing the importance of comparative analysis against established inhibitors like Crizotinib. The pyrazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors.[1][3] The presence of a nitro group, as in our conceptual compound, can influence the electronic properties of the molecule and may confer unique selectivity profiles, as has been observed in other nitrated pyrazole derivatives.[6][7]
Future work on any novel pyrazole-based inhibitor would involve an initial broad screening against a large panel of kinases to identify primary targets and off-targets. This would be followed by more detailed dose-response studies and cellular assays to confirm on-target activity and assess the compound's therapeutic potential.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]
-
Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. [Link]
-
Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][2][5]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
- Synthesis of nitro-2 methyl-2 propanol-1.
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. National Center for Biotechnology Information. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... PubMed Central. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
- Method for preparing 2-nitro-2-methyl-1-propanol.
-
2-Methyl-2-nitro-1-propanol. SIELC Technologies. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. pjoes.com [pjoes.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming On-Target Effects of Novel Small Molecules: A Comparative Analysis of Methodologies
In the landscape of drug discovery and chemical biology, the journey from a promising small molecule to a validated research tool or therapeutic lead is fraught with challenges. A critical and often arduous step is unequivocally demonstrating that the molecule's observed cellular effects are a direct consequence of its interaction with the intended target protein. This guide provides a comprehensive framework for researchers working with novel compounds, such as the hypothetical molecule 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, to rigorously confirm on-target activity. We will compare and contrast key experimental strategies, delving into the causality behind their selection and how to build a self-validating system of evidence.
The core principle of target validation is the convergence of evidence from multiple, independent lines of inquiry. A single experiment is never sufficient. Instead, a well-designed validation cascade, moving from direct physical interaction to downstream pathway modulation and finally to cellular phenotype, provides the necessary confidence to progress a molecule through the discovery pipeline.
The Validation Cascade: A Multi-Pillar Approach
True confidence in a molecule's on-target effects is built upon three pillars of experimental evidence:
-
Direct Target Engagement: Does the compound physically interact with the target protein inside the cell?
-
Downstream Pathway Modulation: Does this interaction elicit the expected functional change in the target's known signaling pathway?
-
Phenotypic Correlation & Genetic Rescue: Does the cellular phenotype induced by the compound align with the known function of the target, and can this phenotype be reversed by genetically manipulating the target?
The following sections will dissect each of these pillars, comparing the available techniques and providing actionable protocols.
Caption: The Target Validation Cascade.
Pillar 1: Direct Target Engagement in a Cellular Milieu
The foundational step is to demonstrate that your compound physically binds to its intended target within the complex and native environment of a living cell. Monitoring how, when, and where small molecules engage their targets inside living cells is a critical step in chemical biology and pharmacological research[1]. This circumvents the issue of in-vitro artifacts and confirms target accessibility. Two powerful, label-free techniques have become standards in the field: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| CETSA | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[2] | Label-free; applicable to intact cells and tissues; provides evidence of intracellular target binding.[3][4] | Requires a specific antibody for detection (Western Blot); optimization of heating temperature is crucial. | Validating known targets where a reliable antibody is available. |
| DARTS | Ligand binding stabilizes the target protein's conformation, rendering it less susceptible to proteolytic degradation.[5][6][7] | Label-free; does not require heating; can be used for target identification with mass spectrometry.[8] | Requires optimization of protease concentration and digestion time; may not work for all protein-ligand interactions. | Validating known targets and discovering novel targets. |
| Affinity Chromatography | An immobilized version of the compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[9] | Excellent for unbiased target identification (e.g., "Kinobeads" for kinases).[10][11][12] | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. | Broad, unbiased screening for all potential binding partners, including off-targets. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard CETSA workflow to confirm the binding of this compound to its putative target, "Protein X".
-
Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of your compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[13]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes.[2] Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3-8 minutes in a thermal cycler, followed by a cooling step.[2][13] The optimal temperature is one that causes significant, but not complete, precipitation of the target protein in the vehicle control.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[2]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 17,000-20,000 x g) for 20-30 minutes at 4°C.[2]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble Protein X at each temperature for each treatment condition by Western Blot.
-
Interpretation: In the presence of a binding ligand, Protein X will be more stable and remain in the supernatant at higher temperatures compared to the vehicle control. This results in a "thermal shift" of the melting curve.
Pillar 2: Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. The next crucial step is to demonstrate that this binding event translates into a functional consequence. This involves measuring the modulation of signaling pathways known to be regulated by the target protein.[14] For instance, if Protein X is a kinase, its inhibition should lead to decreased phosphorylation of its known substrates.
Comparison of Pathway Analysis Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Phosphoproteomics | Unbiased, mass spectrometry-based quantification of thousands of phosphorylation events in the cell following compound treatment.[15] | Global, unbiased view of kinase signaling networks; can identify both on-target and off-target kinase effects.[16][17] | Technically complex; requires specialized equipment and bioinformatics expertise. | In-depth analysis of kinase inhibitor effects and identifying novel downstream pathways. |
| Western Blot | Antibody-based detection of specific downstream markers (e.g., phospho-specific antibodies for a known substrate). | Highly specific; relatively inexpensive and widely accessible; good for validating specific hypotheses. | Low-throughput; relies on the availability of high-quality phospho-specific antibodies. | Focused validation of a specific, well-characterized signaling event downstream of the target. |
| Reporter Gene Assays | Cells are engineered with a reporter gene (e.g., Luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest. | Quantitative and high-throughput; provides a functional readout of the entire pathway's activity. | An indirect measure of target activity; can be influenced by off-target effects on other pathway components. | High-throughput screening and confirming pathway modulation when the endpoint is transcriptional regulation. |
Experimental Protocol: Western Blot for a Downstream Marker
Assuming Protein X is a kinase that phosphorylates Substrate Y on Serine 123 (pS123), this protocol validates the functional consequence of target engagement.
-
Cell Treatment and Lysis: Treat cells with a dose-response of your compound and appropriate controls. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for pS123 of Substrate Y.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation status, not total protein levels.
-
Interpretation: A dose-dependent decrease in the pS123-Substrate Y signal, normalized to total Substrate Y and the loading control, indicates on-target inhibition of Protein X's kinase activity.
Pillar 3: Phenotypic Correlation and Genetic Validation
The final and most definitive pillar connects the molecular mechanism to a cellular outcome. The observed phenotype should be consistent with the known biological role of the target. Crucially, this link must be confirmed using genetic tools to prove causality. Cellular phenotypes caused by a chemical perturbant should be considered off-target until proven otherwise.[18]
Caption: Logic of a Genetic Rescue Experiment.
The Power of Orthogonal and Genetic Approaches
An orthogonal strategy involves cross-referencing results with data from non-antibody-based methods to confirm findings.[19] The gold standard for this is genetic manipulation.
-
Phenocopy: Does genetic knockdown (using siRNA) or knockout (using CRISPR-Cas9) of the target protein replicate the cellular phenotype observed with the compound?[20][21] If both the compound and target depletion lead to the same outcome (e.g., cell cycle arrest), it strengthens the on-target hypothesis.
Comparison of Control Strategies
| Control Type | Principle | Application & Rationale |
| Inactive Enantiomer | For chiral molecules, one enantiomer (the eutomer) is often significantly more active than the other (the distomer).[23] | The inactive enantiomer is the ideal negative control.[24] It has nearly identical physical properties but should not engage the target, thus any shared cellular effects can be attributed to off-target activity or the chemical scaffold itself. |
| Structurally Similar Inactive Analog | A synthesized analog of the compound that is designed to be inactive against the target. | Helps to distinguish on-target from scaffold-related off-target effects. |
| Orthogonal Compound | A structurally distinct compound known to modulate the same target through a different binding mechanism. | If two different molecules targeting the same protein produce the same phenotype, it increases confidence that the phenotype is on-target. |
| Genetic Knockdown/Knockout | siRNA/CRISPR is used to deplete the target protein. | Provides a genetic "control" to see if the cellular phenotype matches that of the small molecule inhibitor.[21][25] |
Conclusion: Building an Unimpeachable Case
Validating the on-target effects of a novel small molecule is a systematic process of building a multi-layered, self-consistent body of evidence. By integrating direct target engagement assays like CETSA with functional readouts of pathway modulation and corroborating these findings with rigorous genetic experiments, researchers can move forward with confidence. The use of appropriate controls, particularly inactive enantiomers and genetic rescue experiments, is non-negotiable for ensuring scientific integrity. This structured approach not only validates the specific molecule but also strengthens the foundation for its future development as a reliable tool for biological discovery or as a potential therapeutic agent.
References
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]
-
Target Validation with CRISPR | Biocompare.com. (2022, October 28). Biocompare. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30). National Center for Biotechnology Information. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). National Center for Biotechnology Information. [Link]
-
Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS. [Link]
-
Orthogonal Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
-
Performing target validation well. (2018, July 24). siTOOLs Biotech. [Link]
-
Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. (n.d.). PNAS. [Link]
-
In silico methods for drug-target interaction prediction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. (n.d.). ResearchGate. [Link]
-
Target Validation. (n.d.). Sygnature Discovery. [Link]
-
Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022, December 23). MDPI. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies. (n.d.). MDPI. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC. (2019, January 3). National Center for Biotechnology Information. [Link]
-
The impact of CRISPR–Cas9 on target identification and validation. (n.d.). ResearchGate. [Link]
-
Are Enantiomer of Chemical Probes Good Negative Controls? (2021, June 25). openlabnotebooks.org. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22). ACS Publications. [Link]
-
A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019, June 24). JoVE. [Link]
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (n.d.). National Center for Biotechnology Information. [Link]
-
and recommendation of validation methods for drug‐target interaction,... (n.d.). ResearchGate. [Link]
-
Orthogonal Validation in IHC. (n.d.). Atlas Antibodies. [Link]
-
Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. [Link]
-
From gene to validated and qualified hits. (n.d.). Axxam SpA. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Center for Biotechnology Information. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. [Link]
-
Small-Molecule Target Engagement in Cells. (n.d.). PubMed. [Link]
-
Drug Affinity Responsive Target Stability (Darts). (n.d.). Creative Biolabs. [Link]
-
Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (n.d.). National Center for Biotechnology Information. [Link]
-
The target landscape of clinical kinase drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Active Site of an Enzyme Can Host Both Enantiomers of a Racemic Ligand Simultaneously | Request PDF. (n.d.). ResearchGate. [Link]
-
Validation strategies for target prediction methods | Briefings in Bioinformatics. (2019, April 9). Oxford Academic. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. [Link]
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (n.d.). ACS Publications. [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. [Link]
Sources
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 8. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 19. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 24. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 25. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comprehensive Guide to De-Risking 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol for Off-Target Liabilities
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is the early identification and mitigation of off-target liabilities. These unintended molecular interactions can lead to unforeseen toxicities and are a major cause of late-stage attrition in drug development pipelines.[1][2] This guide provides a comprehensive framework for assessing the off-target liabilities of a novel chemical entity, 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. While specific biological data for this compound is not publicly available, its pyrazole core serves as a pertinent case study. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs.[3][4][5] However, this privilege comes with a caveat: the potential for polypharmacology, or the ability to interact with multiple targets. This inherent promiscuity necessitates a robust and systematic off-target assessment strategy.
This guide will navigate through a multi-tiered approach, from in silico predictions to broad in vitro screening and specific safety-critical assays. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide the interpretation of results.
The Pyrazole Predicament: A Double-Edged Sword
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] This versatility, while advantageous for designing targeted therapies, also raises a red flag for potential off-target interactions. For instance, some pyrazole-containing compounds have been identified as kinase inhibitors, while others interact with G-protein coupled receptors (GPCRs) or ion channels.[5][7] Therefore, a thorough investigation into the off-target profile of this compound is not just a precautionary measure but a critical step in its development.
A Tiered Strategy for Off-Target Liability Assessment
A systematic and tiered approach is the most efficient way to assess off-target liabilities. This strategy allows for early, cost-effective identification of potential issues, with progressively more detailed and resource-intensive assays employed as a compound advances.
Figure 1: A tiered workflow for assessing off-target liabilities.
Tier 1: Early Assessment - Casting a Wide Net
The initial phase of off-target screening aims to broadly identify potential liabilities using cost-effective methods.
1. In Silico Prediction:
Computational tools can predict potential off-target interactions based on the chemical structure of a compound.[2][8][9] These methods utilize algorithms that compare the compound's structure to databases of known ligands for various targets.
-
Rationale: In silico screening is a rapid and inexpensive way to generate initial hypotheses about potential off-target interactions, helping to prioritize subsequent in vitro assays.
-
Recommended Tools:
-
PanScreen: An online platform for automated testing of off-target liabilities.[8]
-
SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule.
-
CAS-OFFinder: A tool for identifying potential off-target sites, particularly for CRISPR-based therapies, but adaptable for small molecules.[10]
-
2. Broad In Vitro Screening Panels:
Several contract research organizations (CROs) offer standardized panels that screen compounds against a wide array of targets known to be associated with adverse drug reactions.[11][12]
-
Rationale: These panels provide a broad, experimental overview of a compound's off-target activity at a single concentration, typically 10 µM. A "hit" in these screens (usually >50% inhibition or stimulation) warrants further investigation.
-
Example Panel: Eurofins SafetyScreen44 Panel This panel includes a diverse set of 44 targets, including GPCRs, ion channels, transporters, and enzymes, that are frequently implicated in adverse drug events.[13]
| Target Class | Example Targets in Panel | Potential Adverse Effect |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Cardiovascular, CNS, and gastrointestinal side effects |
| Ion Channels | hERG, Sodium, Calcium Channels | Cardiac arrhythmias, neurological effects |
| Transporters | Dopamine, Norepinephrine, Serotonin Transporters | CNS side effects, drug-drug interactions |
| Enzymes | COX-1, COX-2, PDE | Inflammatory and cardiovascular side effects |
Table 1: Illustrative target classes and potential adverse effects covered in a broad safety screening panel.
Tier 2: Lead Optimization - Focusing the Investigation
If the initial screening reveals potential liabilities, the next step is to conduct more focused profiling to understand the structure-activity relationship (SAR) of the off-target effects.
1. Kinase Profiling:
Given that many pyrazole-containing molecules are kinase inhibitors, a broad kinase panel screen is a prudent step.[5]
-
Rationale: Unintended kinase inhibition can lead to a variety of toxicities, including immunosuppression and metabolic disturbances. Understanding the kinase selectivity profile is crucial for optimizing the lead compound.
-
Experimental Approach: Companies like Reaction Biology and Eurofins offer comprehensive kinase profiling services, screening against hundreds of kinases at a single concentration, followed by IC50 determination for any significant hits.
2. GPCR Profiling:
Similar to kinase profiling, a broad screen against a panel of GPCRs can reveal unintended interactions with this large and pharmacologically important family of receptors.
-
Rationale: Off-target GPCR activity can result in a wide range of side effects, from sedation and dizziness to cardiovascular complications.
-
Experimental Approach: Radioligand binding assays are the gold standard for determining a compound's affinity for a specific GPCR. Functional assays, such as calcium flux or cAMP measurement, can then be used to determine if the compound is an agonist or antagonist.
Tier 3: Preclinical Development - Critical Safety Assessments
As a compound progresses towards clinical trials, a set of specific, safety-critical assays must be performed to meet regulatory requirements and ensure patient safety.
1. hERG Channel Assay:
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[14]
-
Rationale: The FDA and other regulatory agencies mandate hERG testing for all new chemical entities intended for systemic administration.[15]
-
Experimental Protocol: Automated Patch Clamp
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.
-
Apparatus: Automated patch-clamp systems like the QPatch or SyncroPatch are employed for high-throughput analysis.[14]
-
Procedure:
-
Cells are plated and allowed to attach.
-
The automated system establishes a whole-cell patch clamp configuration.
-
A specific voltage protocol is applied to elicit the hERG current.[14][15]
-
The baseline current is recorded.
-
The test compound is applied at multiple concentrations.
-
The inhibition of the hERG current is measured, and an IC50 value is determined.
-
-
2. Cytochrome P450 (CYP) Inhibition Assay:
CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and toxicity.[16][17][18][19]
-
Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting clinical drug-drug interactions.[17]
-
Experimental Protocol: LC-MS/MS-based Assay
-
System: Human liver microsomes are used as the source of CYP enzymes.
-
Substrates: A cocktail of specific probe substrates for each CYP isoform is used.
-
Procedure:
-
The test compound is incubated with human liver microsomes and the substrate cocktail in the presence of NADPH to initiate the metabolic reaction.
-
The reaction is quenched after a specific time.
-
The formation of the specific metabolite for each substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percent inhibition at each concentration of the test compound is calculated, and an IC50 value is determined.
-
-
| CYP Isoform | Probe Substrate | Illustrative IC50 for a Hypothetical Pyrazole |
| CYP1A2 | Phenacetin | > 50 µM |
| CYP2C9 | Diclofenac | 15 µM |
| CYP2C19 | S-Mephenytoin | > 50 µM |
| CYP2D6 | Dextromethorphan | 25 µM |
| CYP3A4 | Midazolam | 8 µM |
Table 2: Example of a Cytochrome P450 inhibition profile for a hypothetical compound.
3. Nuclear Receptor Activation Assay:
Nuclear receptors are ligand-activated transcription factors that regulate a wide range of physiological processes. Unintended activation can lead to various toxicities.[20][21][22][23]
-
Rationale: Activation of nuclear receptors like the pregnane X receptor (PXR) can induce the expression of drug-metabolizing enzymes and transporters, leading to drug-drug interactions.
-
Experimental Protocol: Cell-Based Reporter Assay
-
Cell Line: A cell line (e.g., HepG2) is transiently or stably transfected with a reporter gene (e.g., luciferase) under the control of a response element for the nuclear receptor of interest.
-
Procedure:
-
The cells are treated with the test compound at various concentrations.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
An increase in reporter activity indicates activation of the nuclear receptor, and an EC50 value can be determined.
-
-
Figure 2: Hypothetical signaling pathway impacted by an off-target kinase interaction.
Conclusion: A Proactive Approach to Safety
The assessment of off-target liabilities is an indispensable component of modern drug discovery. For a novel compound like this compound, with its potentially promiscuous pyrazole core, a proactive and systematic screening strategy is paramount. By employing a tiered approach that integrates in silico predictions with a comprehensive suite of in vitro assays, researchers can identify and mitigate potential safety concerns early in the development process. This not only increases the likelihood of clinical success but also upholds the fundamental principle of ensuring patient safety. The insights gained from a thorough off-target liability assessment are invaluable for making informed decisions and ultimately contribute to the development of safer and more effective medicines.
References
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC - PubMed Central. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available at: [Link]
-
CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. Available at: [Link]
-
In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. Available at: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available at: [Link]
-
Nuclear Receptor Assays Kits | INDIGO Biosciences. Available at: [Link]
-
How Well Do You Understand Off-Target Liability? | Eureka blog - Charles River Laboratories. Available at: [Link]
-
Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. Available at: [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available at: [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. Available at: [Link]
-
Off-target side-effects – An ABC of PK/PD - Open Education Alberta. Available at: [Link] metabolismo/chapter/off-target-side-effects/
-
In silico tools for off-target prediction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Off-target analysis - FDA Advisory Committee 2023 - CRISPR Vision Program. Available at: [Link]
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment - bioRxiv. Available at: [Link]
-
Safety screening in early drug discovery: An optimized assay panel - PubMed. Available at: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
CYP Inhibition Assay - LifeNet Health LifeSciences. Available at: [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. Available at: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. Available at: [Link]
- CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents.
-
web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. Available at: [Link]
-
Safety screening in early drug discovery: An optimized assay panel - ResearchGate. Available at: [Link]
-
Chemical Screening of Nuclear Receptor Modulators - PMC - NIH. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. Available at: [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]
-
Eurofins Discovery Safety Pharmacology Portfolio - YouTube. Available at: [Link]
-
UCSC In-Silico PCR. Available at: [Link]
-
Nuclear Receptor Assay Services - Reaction Biology. Available at: [Link]
-
Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. Available at: [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
NHR In Vitro Assays & Profiling - Binding & Functional - Eurofins Discovery. Available at: [Link]
-
hERG Serum Shift Assay - Charles River Laboratories. Available at: [Link]
-
CYP Inhibition Assays - Eurofins Discovery. Available at: [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PubMed Central. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. Available at: [Link]
-
Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[24][25][26]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats - PubMed. Available at: [Link]
-
Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate. Available at: [Link]
Sources
- 1. criver.com [criver.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. This compound;CAS No.:1182917-01-6 [chemshuttle.com]
- 25. benchchem.com [benchchem.com]
- 26. Buy 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol [smolecule.com]
A Researcher's Guide to Navigating the Reproducibility of Nitro-Substituted Pyrazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group to this versatile heterocycle can significantly modulate its electronic properties and biological functions, making nitro-substituted pyrazoles a compelling area of research. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, paramount among them being the reproducibility of initial findings.
This guide provides a comprehensive framework for researchers navigating the synthesis and evaluation of nitro-substituted pyrazole derivatives, with a focus on ensuring the reliability and reproducibility of experimental data. While we will use the specific, yet currently uncharacterized, molecule 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol as a conceptual anchor, the principles and methodologies discussed are broadly applicable to this entire class of compounds. We will delve into the nuances of synthesis, highlight common pitfalls in biological assays, and offer a structured approach to data validation, thereby empowering researchers to build a robust foundation for their drug discovery programs.
The Synthetic Landscape: Establishing a Reproducible Foundation
The synthesis of pyrazole derivatives is a well-established field, with the Knorr pyrazole synthesis and its variations being a common starting point. The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a primary method for forming the pyrazole ring.[2] For N-substituted pyrazoles like our topic compound, the synthetic strategy often involves the initial formation of the pyrazole ring followed by alkylation.
A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established chemical principles for the synthesis of related compounds.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: A Template for Reproducible Synthesis
To ensure the reproducibility of the synthesis of a novel nitro-pyrazole derivative, a detailed and well-documented protocol is essential. Below is a hypothetical, yet representative, experimental procedure.
Synthesis of this compound
-
Materials: 4-Nitro-1H-pyrazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 1,2-epoxy-2-methylpropane, diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1,2-epoxy-2-methylpropane (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Characterization: The structure of the final compound must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Causality in Synthesis: Why Every Step Matters
-
Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride is highly reactive with water and atmospheric moisture.
-
Anhydrous Solvents: The presence of water would quench the sodium hydride and prevent the deprotonation of the pyrazole, thus halting the reaction.
-
Temperature Control: The initial deprotonation is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.
-
Purification and Characterization: Thorough purification is essential to remove any unreacted starting materials or byproducts that could interfere with subsequent biological assays. Comprehensive characterization provides the definitive proof of the compound's identity and purity, a cornerstone of reproducible research.
Biological Evaluation: A Critical Approach to Data Integrity
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives reported to possess a wide array of biological activities.[1] Given the presence of the nitro group, potential activities for this compound could include anticancer, antimicrobial, or anti-inflammatory effects. The following sections outline standardized assays for these activities, with an emphasis on the controls and validation steps necessary for generating reproducible data.
Anticancer Activity: A Focus on Cytotoxicity
A common initial screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Workflow for Assessing Anticancer Cytotoxicity
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Key Considerations for Reproducibility in Cytotoxicity Assays:
-
Cell Line Authentication: Use authenticated cell lines from a reputable source (e.g., ATCC) and perform regular checks for mycoplasma contamination.
-
Positive and Negative Controls: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Dose-Response Curve: A full dose-response curve with multiple data points is essential for accurately determining the IC50 value.
-
Replicates: Perform each experiment with technical and biological replicates to ensure the statistical significance of the results.
Antimicrobial Activity: The Importance of Standardized Methods
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound.
Table 1: Comparison of Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [3] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |
| Ciprofloxacin (Standard) | E. coli & S. epidermidis | Varies | [3] |
| 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Various bacteria & fungi | 4 - 2048 | [4] |
Self-Validating Systems in Antimicrobial Testing:
-
Inoculum Standardization: The concentration of the microbial inoculum must be carefully controlled to ensure consistent results.
-
Growth Controls: Include a well with no compound to ensure the viability of the microorganisms and a well with a known antibiotic as a positive control.
-
Broth Sterility Control: A well containing only the growth medium should be included to check for contamination.
Anti-inflammatory Activity: In Vitro and In Vivo Correlation
The anti-inflammatory potential of pyrazole derivatives is well-documented.[1] A common in vitro assay involves the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Novel Pyrazole Analogues
| Compound | Activity | Comparison to Standard | Reference |
| Compound 4 | Anti-inflammatory | Better than Diclofenac sodium | [3] |
| Pyrazoline derivatives | Anti-inflammatory | Some more potent than Indomethacin | [1] |
Ensuring Trustworthiness in Anti-inflammatory Assays:
-
Enzyme Kinetics: When assessing enzyme inhibition, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.
-
In Vivo Models: While in vitro assays are useful for initial screening, in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) are necessary to confirm the activity in a more physiologically relevant system.
-
Reproducibility between Labs: For a finding to be considered robust, it should be reproducible by independent laboratories. This often involves the sharing of detailed protocols and materials.
Conclusion: A Call for Rigor and Transparency
The field of drug discovery is built upon a foundation of reproducible research. For a novel class of compounds like nitro-substituted pyrazoles, it is imperative that the initial findings are robust and can be independently verified. While the specific compound this compound remains to be characterized in the scientific literature, the principles outlined in this guide provide a roadmap for the rigorous evaluation of this and other related molecules.
By adhering to detailed and transparent experimental protocols, incorporating appropriate controls, and performing comprehensive characterization and validation, researchers can significantly enhance the reliability of their findings. This commitment to scientific integrity is not only essential for the advancement of the field but also for the ultimate goal of developing safe and effective new medicines.
References
- [This is a placeholder for a potential future publication on the synthesis and activity of this compound]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
- [This is a placeholder for a potential future publication on the synthesis and activity of this compound]
- [This is a placeholder for a potential future publication on the synthesis and activity of this compound]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved January 23, 2026, from [Link]
- [This is a placeholder for a potential future publication on the synthesis and activity of this compound]
-
Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
